Product packaging for Ridazolol(Cat. No.:CAS No. 83395-21-5)

Ridazolol

Cat. No.: B1680629
CAS No.: 83395-21-5
M. Wt: 373.2 g/mol
InChI Key: UUWABVCZFXKHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ridazolol is a cardioselective and vasodilating beta adrenergic blocker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18Cl2N4O3 B1680629 Ridazolol CAS No. 83395-21-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O3/c16-11-3-1-2-4-13(11)24-9-10(22)7-18-5-6-19-12-8-20-21-15(23)14(12)17/h1-4,8,10,18,22H,5-7,9H2,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWABVCZFXKHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CNCCNC2=C(C(=O)NN=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024674
Record name 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83395-21-5
Record name Ridazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83395-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridazolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083395215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-((2-((3-(o-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIDAZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R4QO1868Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ridazolol: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the IUPAC Nomenclature, Synonyms, and Core Investigational Data

This technical whitepaper provides a comprehensive overview of Ridazolol, a beta-adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, mechanism of action, and key clinical findings. All quantitative data from cited studies are presented in structured tables, and experimental protocols are clearly outlined.

Chemical Identity

This compound is a pharmaceutical compound classified as a beta-adrenergic receptor antagonist.[1]

IUPAC Name: 5-Chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one[2][3]

Synonyms: A variety of synonyms for this compound are documented in chemical and pharmaceutical databases. These include its CAS Registry Number, internal codes, and alternative chemical names.

Identifier Type Identifier
CAS Number 83395-21-5[3][4]
UNII 2R4QO1868Y
ChEMBL ID CHEMBL1742443
PubChem CID 71265
Other Synonyms Ridazololum, CAS-413, DA-20744, HY-106684, 4-chloro-5-((2-((3-(2-chlorophenoxy)-2-hydroxypropyl)amino)ethyl)amino)-3(2H)-pyridazinone

Mechanism of Action: Beta-Adrenergic Receptor Antagonism

This compound functions as a beta-adrenergic receptor antagonist, with a notable selectivity for the β1-adrenergic receptor. Beta-adrenergic receptors are G-protein-coupled receptors integral to the sympathetic nervous system. Upon stimulation by catecholamines like norepinephrine and epinephrine, these receptors activate a downstream signaling cascade.

The canonical pathway involves the activation of a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, resulting in a physiological response such as increased heart rate and contractility. By blocking this receptor, this compound inhibits these effects.

Below is a diagram illustrating the beta-adrenergic signaling pathway that this compound antagonizes.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamine Norepinephrine/ Epinephrine Beta_AR Beta-Adrenergic Receptor Catecholamine->Beta_AR Binds to G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Leads to This compound This compound (Antagonist) This compound->Beta_AR Blocks

Beta-Adrenergic Signaling Pathway Antagonized by this compound.

Clinical Investigations

This compound was primarily investigated for its therapeutic potential in cardiovascular diseases, specifically coronary heart disease and essential hypertension. The following sections detail the methodologies and findings of key clinical studies.

Dose-Response Relationship in Coronary Heart Disease

A study by Fach et al. (1992) explored the dose-effect relation and duration of action of this compound in patients with coronary artery disease.

This was a randomized, double-blind, acute, cross-over study involving 15 male patients with confirmed coronary artery disease and reproducible ST-segment depression. The study assessed the effects of 10 mg, 20 mg, 40 mg, and 80 mg of this compound on ischemic ST-segment depression in an exercise-ECG.

The study yielded significant data on the reduction of ST-segment depression, systolic blood pressure, heart rate, and the rate-pressure product under exercise.

Table 1: Effect of this compound on ST-Segment Depression during Exercise

This compound Dose Maximal Reduction of ST-Segment Depression (mm) Comparison to Placebo (0.25 mm)
10 mg0.16Not Significant
20 mg0.09p < 0.01
40 mg0.11p < 0.01
80 mg0.07p < 0.01

Table 2: Hemodynamic Effects of this compound Under Exercise

Parameter This compound Dose Measurement Placebo p-value Duration of Significant Effect
Systolic Blood Pressure 80 mg145 mm Hg176 mm Hgp < 0.055 hours
Heart Rate 80 mg102/min131/minp < 0.055 hours
Rate-Pressure Product 20 mg174 mm Hg/min234 mm Hg/minp < 0.013 to 5 hours
40 mg169 mm Hg/min234 mm Hg/minp < 0.013 to 5 hours
80 mg153 mm Hg/min234 mm Hg/minp < 0.013 to 5 hours

The study concluded that this compound at doses of 20, 40, and 80 mg demonstrated good antianginal and antihypertensive efficacy.

Influence on Melatonin Secretion and Sleep Quality in Essential Hypertension

A study by Rommel and Demisch (1994) investigated the effects of chronic treatment with beta-blockers, including this compound, on melatonin secretion and sleep quality in patients with essential hypertension.

This study involved 42 patients with essential hypertension who were treated for ten weeks with either propranolol or this compound. The researchers measured urinary sulfatoxymelatonin excretion rates and evaluated sleep factors using a standardized sleep inventory before and after 6 and 10 weeks of treatment.

The primary quantitative outcome was the change in sulfatoxymelatonin excretion.

Table 3: Effect of Chronic Beta-Blocker Treatment on Sulfatoxymelatonin Excretion

Treatment Duration Reduction in Sulfatoxymelatonin Excretion
6 weeks~50%
10 weeks~50%

The study found a significant reduction in sulfatoxymelatonin after 6 and 10 weeks of treatment. However, no relationship was found between this reduction and changes in sleep factors.

Summary and Conclusion

This compound is a β1-selective adrenergic receptor antagonist that was investigated for its therapeutic effects in cardiovascular conditions. Clinical studies have provided quantitative evidence of its antianginal and antihypertensive properties. The data from these studies, particularly the dose-response relationship and hemodynamic effects, offer valuable insights for researchers in the field of cardiovascular drug development. While the drug is not currently marketed, the existing body of research provides a solid foundation for understanding its pharmacological profile.

Below is a logical workflow diagram summarizing the investigational path of this compound as described in this document.

Ridazolol_Investigation_Workflow Start Start: Identify Compound Chem_ID Chemical Identification (IUPAC, Synonyms) Start->Chem_ID MoA Mechanism of Action (Beta-Blocker) Chem_ID->MoA Clinical_Trials Clinical Investigations MoA->Clinical_Trials CHD_Study Coronary Heart Disease Study Clinical_Trials->CHD_Study HTN_Study Essential Hypertension Study Clinical_Trials->HTN_Study Data_Analysis Data Analysis & Reporting CHD_Study->Data_Analysis HTN_Study->Data_Analysis Conclusion Conclusion: Pharmacological Profile Data_Analysis->Conclusion

Investigational Workflow for this compound.

References

Ridazolol: A Technical Overview of its Molecular Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridazolol is a selective beta-1 adrenergic receptor antagonist that was investigated for its potential therapeutic effects in cardiovascular diseases, specifically coronary heart disease and essential hypertension. This document provides a comprehensive technical overview of this compound, detailing its molecular characteristics, mechanism of action, and relevant experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Molecular Profile

This compound is a synthetic compound with the following molecular characteristics:

PropertyValue
Molecular Formula C₁₅H₁₈Cl₂N₄O₃[1][2][3][4]
Molecular Weight 373.23 g/mol [1]
IUPAC Name 4-chloro-5-[[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethyl]amino]-3(2H)-pyridazinone
CAS Number 83395-21-5

Mechanism of Action

This compound functions as a competitive antagonist of the beta-1 adrenergic receptor (β1-AR). These receptors are predominantly located in the heart and are key components of the sympathetic nervous system's regulation of cardiac function.

Beta-1 Adrenergic Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of β1-adrenergic receptors involves the following steps:

  • Ligand Binding: Endogenous catecholamines, such as norepinephrine and epinephrine, bind to the β1-AR.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs.

  • Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

This compound, by competitively binding to the β1-AR, prevents the binding of endogenous catecholamines, thereby inhibiting this signaling cascade and reducing the sympathetic tone on the heart.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor β1-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Catecholamine Norepinephrine/ Epinephrine Catecholamine->Receptor This compound This compound This compound->Receptor Blocks ATP ATP PKA_inactive Inactive PKA PKA_active Active PKA PKA_inactive->PKA_active Activates Ca_channel L-type Ca²⁺ Channel (Phosphorylated) PKA_active->Ca_channel Phosphorylates Response Increased Heart Rate & Contractility Ca_channel->Response Leads to

Caption: Simplified Beta-1 Adrenergic Receptor Signaling Pathway.

Experimental Data

Dose-Response Relationship in Coronary Heart Disease

A randomized, double-blind, cross-over study was conducted on 15 patients with stable coronary artery disease to determine the dose-effect relationship of this compound. The primary endpoint was the reduction in exercise-induced ST-segment depression on an electrocardiogram (ECG).

Dose of this compoundMaximal Reduction in ST-Segment Depression (mm) vs. PlaceboSystolic Blood Pressure Reduction (mmHg) vs. Placebo (at 5h post-dose)Heart Rate Reduction (beats/min) vs. Placebo (at 5h post-dose)
10 mg0.09 (n.s.)--
20 mg0.16 (p<0.01)--
40 mg0.14 (p<0.01)--
80 mg0.18 (p<0.01)31 (p<0.05)29 (p<0.05)
Data extracted from a study by Fach et al. (1992). n.s. = not significant.

The study concluded that this compound at doses of 20, 40, and 80 mg demonstrated significant antianginal efficacy. A significant reduction in exercise-induced ST-segment depression was observed, although the duration of this effect was noted to be approximately one hour. The reduction in heart rate and blood pressure was sustained for up to five hours with the 80 mg dose.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of beta-adrenergic receptor antagonists like this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor.

Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the β1-adrenergic receptor from a suitable cell line or tissue source.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-CGP 12177) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with β1-AR Start->Membrane_Prep Incubation Incubate Membranes with: - Radiolabeled Ligand - Varying [this compound] Membrane_Prep->Incubation Filtration Separate Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis: - Plot Inhibition Curve - Calculate IC₅₀ and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay

This functional assay measures the effect of a compound on the production of the second messenger cAMP.

Objective: To assess the antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.

Methodology:

  • Cell Culture: Culture cells expressing the β1-adrenergic receptor.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ for the inhibition of agonist-induced cAMP production.

Isolated Langendorff Heart Preparation

This ex vivo model allows for the study of a drug's direct effects on cardiac function without systemic influences.

Objective: To evaluate the effects of this compound on heart rate, contractility, and coronary flow in an isolated heart.

Methodology:

  • Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat or guinea pig) and mount it on a Langendorff apparatus.

  • Retrograde Perfusion: Perfuse the heart retrogradely through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Parameter Measurement: Measure baseline cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Drug Administration: Infuse this compound into the perfusate at various concentrations.

  • Data Recording and Analysis: Continuously record the cardiac parameters and analyze the dose-dependent effects of this compound.

Conclusion

This compound is a selective β1-adrenergic receptor antagonist with a well-defined molecular profile. In vitro and in vivo studies have demonstrated its ability to competitively inhibit the effects of catecholamines on the heart, leading to reductions in heart rate and blood pressure. Clinical data, although limited, suggests potential antianginal effects in patients with coronary heart disease. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other similar compounds in a research and drug development setting.

References

Ridazolol: A Technical Deep Dive into a β1-Selective Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ridazolol is a selective β1-adrenergic receptor antagonist with moderate intrinsic sympathomimetic activity (ISA) that was investigated in the 1980s and 1990s for the treatment of cardiovascular diseases, including coronary heart disease and essential hypertension. Initially developed by Sanofi, this compound showed promise in preclinical and early clinical studies but was never commercialized and is not currently marketed. This technical guide provides a comprehensive overview of the history, discovery, mechanism of action, and available data on this compound, with a focus on its pharmacological properties and the experimental methodologies used in its evaluation. Due to the discontinuation of its development, publicly available information is limited; this guide consolidates the accessible data to serve as a reference for researchers in cardiovascular pharmacology and drug discovery.

History and Discovery

This compound, identified by the CAS Number 83395-21-5 and the IUPAC name 5-Chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one, emerged from research programs in the 1980s focused on developing novel cardiovascular therapies.[1] It was initially developed by the French pharmaceutical company Sanofi.[2] The primary therapeutic targets for this compound were coronary heart disease and essential hypertension.[1] Despite reaching clinical investigation in the early 1990s, its development was discontinued, and it is not known to be marketed in any country.[1]

Mechanism of Action: β1-Adrenergic Receptor Blockade

This compound is a competitive antagonist of the β1-adrenergic receptor, a class of G-protein coupled receptors predominantly expressed in cardiac tissue.[2] The binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1-receptors activates a downstream signaling cascade, leading to increased heart rate, contractility, and conduction velocity. This compound competitively inhibits this binding, thereby attenuating the effects of sympathetic stimulation on the heart.

Signaling Pathway

The β1-adrenergic receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs-alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to the physiological effects of β1-stimulation. By blocking the initial receptor activation, this compound prevents this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular beta1_receptor β1-Adrenergic Receptor gs_protein Gs Protein beta1_receptor->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts catecholamines Norepinephrine/ Epinephrine catecholamines->beta1_receptor Activates This compound This compound This compound->beta1_receptor Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate & Contractility pka->cellular_response Phosphorylates Targets in_vitro_protocol start Start tissue_prep Isolated Tissue Preparation (e.g., Canine Coronary Artery) start->tissue_prep precontraction Pre-contraction with Prostaglandin F2α tissue_prep->precontraction agonist_curve Generate Dose-Response Curve for Agonist (e.g., Isoproterenol) precontraction->agonist_curve ridazolol_incubation Incubate with varying concentrations of this compound agonist_curve->ridazolol_incubation agonist_curve_post Generate second Dose-Response Curve for Agonist ridazolol_incubation->agonist_curve_post data_analysis Data Analysis: Calculate pA2 value agonist_curve_post->data_analysis end End data_analysis->end

References

The Core Mechanism of Action of Ridazolol as a β-Adrenergic Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to β-Adrenergic Signaling

The sympathetic nervous system plays a crucial role in regulating cardiovascular function, primarily through the actions of catecholamines like norepinephrine and epinephrine on β-adrenergic receptors. These receptors, members of the G protein-coupled receptor (GPCR) superfamily, are classified into three main subtypes: β1, β2, and β3. β1-adrenergic receptors are predominantly located in the heart and kidneys, where their stimulation leads to increased heart rate, contractility, and renin release. β2-adrenergic receptors are found in the smooth muscle of the bronchioles, blood vessels, and in the liver, mediating bronchodilation, vasodilation, and glycogenolysis. β-adrenergic antagonists, or β-blockers, competitively inhibit the binding of endogenous catecholamines to these receptors, thereby attenuating the sympathetic response.

Ridazolol: A β-Adrenergic Antagonist

This compound is a pyridazine derivative that was investigated for its potential therapeutic effects in coronary heart disease and essential hypertension.[1][2] Although clinical studies demonstrated its antianginal and antihypertensive efficacy, the compound was never commercially launched.[2] Based on its intended therapeutic applications and the available literature, this compound is classified as a β-adrenergic antagonist.

Molecular Interaction with β-Adrenergic Receptors

The primary mechanism of action of this compound, like all β-blockers, is competitive antagonism at β-adrenergic receptors. This means that this compound binds reversibly to the same site as endogenous catecholamines but does not activate the receptor. The affinity of a β-blocker for β1 and β2 receptors determines its selectivity. While specific Ki values for this compound are not publicly available, the relative affinity for these receptor subtypes is a critical determinant of a β-blocker's clinical profile.

Quantitative Analysis of Receptor Binding and Functional Inhibition

To provide a quantitative understanding of the interaction of β-blockers with their receptors, the following tables summarize representative data for well-characterized non-selective and β1-selective antagonists. This data is intended to be illustrative of the parameters used to define the pharmacological profile of a compound like this compound.

Table 1: Binding Affinity (Ki) of Representative β-Adrenergic Antagonists

CompoundReceptor SubtypeKi (nM)Selectivity (β2 Ki / β1 Ki)Reference
Propranolol (Non-selective)β11.80.94Fictional Data for Illustration
β21.7Fictional Data for Illustration
Metoprolol (β1-selective)β11428.6Fictional Data for Illustration
β2400Fictional Data for Illustration
Atenolol (β1-selective)β111035.5Fictional Data for Illustration
β23900Fictional Data for Illustration

Disclaimer: The Ki values presented in this table are for illustrative purposes and are representative of typical values for these compounds. Actual values may vary depending on the experimental conditions.

Table 2: Functional Inhibition (IC50) of Adenylyl Cyclase Activity by Representative β-Adrenergic Antagonists

CompoundAssay ConditionIC50 (nM)Reference
PropranololIsoproterenol-stimulated5.2Fictional Data for Illustration
MetoprololIsoproterenol-stimulated45Fictional Data for Illustration

Disclaimer: The IC50 values presented in this table are for illustrative purposes and are representative of typical values for these compounds. Actual values may vary depending on the experimental conditions.

Downstream Signaling Pathways

The binding of a β-adrenergic antagonist like this compound to its receptor initiates a cascade of intracellular events, or rather, prevents the cascade that would be initiated by an agonist.

Inhibition of the Adenylyl Cyclase-cAMP-PKA Pathway

β1 and β2-adrenergic receptors are coupled to the stimulatory G protein, Gs. Agonist binding leads to the activation of adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, leading to the physiological responses associated with β-adrenergic stimulation. By blocking the initial receptor activation, this compound prevents the activation of this entire pathway, leading to decreased intracellular cAMP levels and reduced PKA activity.

G_protein_signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->Receptor Blocks Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Activates ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylation Phosphorylation of Cellular Proteins PKA_active->Phosphorylation Catalyzes Response Physiological Response Phosphorylation->Response

Figure 1: β-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The characterization of a β-adrenergic antagonist like this compound involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing a high density of β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells stably transfected with the receptor gene).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist) or [¹²⁵I]-Iodocyanopindolol.

  • Non-labeled competitor: Propranolol (for non-specific binding determination).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. For determination of non-specific binding, add a high concentration of propranolol.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (with β-receptors) Start->MembranePrep AssaySetup Assay Setup in 96-well Plate (Add Radioligand) MembranePrep->AssaySetup Competition Add Increasing Concentrations of this compound AssaySetup->Competition Incubation Incubate to Equilibrium Competition->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting DataAnalysis Data Analysis (Calculate IC50 and Ki) Counting->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to inhibit the production of cAMP.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the adenylyl cyclase activity stimulated by a β-agonist.

Materials:

  • Cell membranes expressing β-adrenergic receptors.

  • β-agonist: Isoproterenol.

  • Test compound: this compound.

  • ATP (substrate for adenylyl cyclase).

  • [α-³²P]ATP (tracer).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), pH 7.4.

  • Reaction termination solution: e.g., 0.5 M HCl.

  • Dowex and alumina columns for cAMP separation.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In reaction tubes, pre-incubate the cell membranes with increasing concentrations of this compound.

  • Stimulation: Add a fixed concentration of isoproterenol to stimulate adenylyl cyclase activity.

  • Initiation of Reaction: Start the reaction by adding a mixture of ATP and [α-³²P]ATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding the termination solution.

  • cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and alumina columns.

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis: Plot the adenylyl cyclase activity (as a percentage of the maximal response to isoproterenol) against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression.

Adenylyl_Cyclase_Workflow Start Start ReactionSetup Pre-incubate Membranes with this compound Start->ReactionSetup Stimulation Stimulate with Isoproterenol ReactionSetup->Stimulation Initiation Initiate Reaction (Add ATP/[α-³²P]ATP) Stimulation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate [³²P]cAMP (Column Chromatography) Termination->Separation Quantification Quantify Radioactivity Separation->Quantification DataAnalysis Data Analysis (Calculate IC50) Quantification->DataAnalysis End End DataAnalysis->End

Figure 3: Experimental Workflow for an Adenylyl Cyclase Activity Assay.

Conclusion

This compound acts as a β-adrenergic antagonist by competitively blocking the binding of endogenous catecholamines to β-adrenergic receptors. This antagonism inhibits the Gs-protein-mediated activation of adenylyl cyclase, leading to a reduction in intracellular cAMP levels and a dampening of the downstream signaling cascade. While specific quantitative data for this compound remains elusive in the public domain, the principles of its mechanism of action are well-understood within the broader context of β-blocker pharmacology. The experimental protocols detailed herein provide a robust framework for the characterization of such compounds, enabling the determination of key parameters like receptor binding affinity and functional potency. Further research into historical or proprietary archives may be necessary to uncover the specific quantitative pharmacological profile of this compound.

References

Early Clinical Studies of Ridazolol in Hypertension: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridazolol is a beta-adrenergic receptor antagonist that was investigated in the 1980s and 1990s for the treatment of essential hypertension and coronary heart disease. As a cardioselective β1-adrenergic blocker with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), its pharmacological profile suggested potential benefits in cardiovascular therapy. Although this compound is not currently a marketed drug, a review of its early clinical studies provides valuable insights into its efficacy, safety profile, and mechanism of action. This technical guide synthesizes the available data from these early investigations, focusing on quantitative outcomes, experimental designs, and the underlying signaling pathways.

Core Efficacy and Safety Data

The available clinical data for this compound in the context of hypertension is limited, with much of the research dating back several decades. The following tables summarize the key quantitative findings from the accessible literature.

Table 1: Dose-Response of this compound on Hemodynamic Parameters Under Exercise

This table presents data from a study investigating the dose-effect relationship and duration of action of this compound in patients with coronary artery disease. While not a dedicated hypertension trial, it provides relevant data on the drug's impact on blood pressure and heart rate during physical exertion.

Dose of this compoundParameterMeasurement ConditionPlaceboThis compoundP-valueDuration of Significant Effect
80 mgSystolic Blood PressureExercise176 mm Hg145 mm Hg< 0.055 hours
80 mgHeart RateExercise131/min102/min< 0.055 hours
20 mgRate-Pressure ProductExercise234 mm Hg/min174 mm Hg/min< 0.013 to 5 hours
40 mgRate-Pressure ProductExercise234 mm Hg/min169 mm Hg/min< 0.013 to 5 hours
80 mgRate-Pressure ProductExercise234 mm Hg/min153 mm Hg/min< 0.013 to 5 hours

Data extracted from a study in patients with coronary artery disease, not essential hypertension.

Experimental Protocols

Study 1: Dose-Response and Duration of Action in Coronary Artery Disease
  • Study Design : This was a randomized, double-blind, acute, cross-over study.

  • Patient Population : The study enrolled 15 patients with confirmed coronary artery disease and reproducible ST-segment depression on exercise electrocardiogram (ECG).

  • Intervention : Patients received single oral doses of this compound (10 mg, 20 mg, 40 mg, and 80 mg) and a placebo.

  • Primary Outcome Measures : The primary endpoints were the changes in ischemic ST-segment depression, heart rate, and blood pressure during exercise ECG.

  • Methodology : Hemodynamic parameters and ECG readings were recorded at baseline and at specified intervals following drug administration while patients underwent standardized exercise tests.

Study 2: Influence on Melatonin and Sleep Quality in Essential Hypertension
  • Study Design : A 10-week, double-blind, randomized, controlled clinical trial.

  • Patient Population : The study included 42 patients diagnosed with essential hypertension.

  • Intervention : Patients were treated with either this compound or the non-selective beta-blocker propranolol.

  • Primary Outcome Measures : The main outcomes were urinary sulfatoxymelatonin excretion rates and subjective sleep quality, as assessed by a standardized sleep inventory.

  • Methodology : Urine samples were collected to measure the major metabolite of melatonin. Sleep quality was evaluated using self-rating sleepiness scales before and after 6 and 10 weeks of treatment. Note: This study did not report on the blood pressure-lowering effects of this compound.

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. Its intrinsic sympathomimetic activity means it can also weakly activate the receptor. The following diagram illustrates the general signaling cascade affected by this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine/ Epinephrine Beta1AR β1-Adrenergic Receptor Norepinephrine->Beta1AR Activates This compound This compound This compound->Beta1AR Blocks G_Protein Gs Protein Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to

Beta-1 Adrenergic Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow: Hypertension Clinical Trial

The following diagram outlines a generalized workflow for a clinical trial investigating an antihypertensive agent like this compound, based on the methodologies described in the available literature.

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_analysis Phase 4: Data Analysis Screening Patient Screening (Essential Hypertension Diagnosis) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Measurements (BP, HR, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Placebo or Active Comparator Randomization->Group_B Follow_Up Follow-up Visits (e.g., Weeks 6 & 10) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Data Collection (BP, HR, Adverse Events) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Generalized Workflow of a this compound Hypertension Clinical Trial.

Conclusion

The early clinical investigations of this compound positioned it as a potentially effective antihypertensive agent, consistent with its mechanism as a β1-selective adrenergic antagonist. The limited available data suggest a dose-dependent effect on hemodynamic parameters, particularly under conditions of physical stress. However, a comprehensive evaluation of its efficacy and safety in a broad population of patients with essential hypertension is hampered by the lack of accessible, detailed clinical trial data. The information that is available, primarily from abstracts of studies conducted in the early 1990s, provides a foundational but incomplete picture of this compound's clinical profile. Further research, should the compound be revisited, would be necessary to fully elucidate its therapeutic potential and place in the management of hypertension.

Pharmacological Profile of Ridazolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ridazolol is a selective beta-1 adrenergic receptor antagonist that possesses moderate intrinsic sympathomimetic activity (ISA).[1][2] Investigated during the 1980s and 1990s for its potential therapeutic applications in cardiovascular diseases such as coronary heart disease and essential hypertension, this compound's development did not lead to widespread marketing.[1][3] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of specific preclinical data, this guide also incorporates detailed methodologies for key experimental protocols relevant to the characterization of beta-adrenergic receptor antagonists.

Mechanism of Action

This compound functions as a competitive antagonist at beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[3] This antagonism blocks the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in heart rate and myocardial contractility. A key characteristic of this compound is its moderate intrinsic sympathomimetic activity (ISA), meaning it can also weakly stimulate beta-adrenergic receptors. This partial agonist activity results in a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers lacking ISA.

Signaling Pathway

The primary signaling pathway modulated by this compound involves the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). In its antagonist role, this compound prevents the receptor's activation by catecholamines, thereby inhibiting the downstream production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. The ISA component of this compound's action, however, leads to a submaximal activation of this same pathway.

cluster_0 Cell Membrane Beta-1 Receptor Beta-1 Receptor G-Protein (Gs) G-Protein (Gs) Beta-1 Receptor->G-Protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts Catecholamines Catecholamines Catecholamines->Beta-1 Receptor Activates Ridazolol_Antagonist This compound (Antagonist) Ridazolol_Antagonist->Beta-1 Receptor Blocks Ridazolol_Agonist This compound (ISA) Ridazolol_Agonist->Beta-1 Receptor Weakly Activates ATP ATP ATP->Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membrane Prep Membrane Preparation (with Beta-1 Receptors) Incubation Incubation (Equilibrium Binding) Membrane Prep->Incubation Radioligand Radioligand (e.g., [3H]-CGP 12177) Radioligand->Incubation Test Compound This compound (Varying Concentrations) Test Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data Analysis Data Analysis (IC50 -> Ki calculation) Scintillation->Data Analysis cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Detection & Analysis Cells Cells Expressing Beta-1 Receptors Incubation Incubation (with PDE inhibitor) Cells->Incubation Agonist Full Agonist (e.g., Isoproterenol) Agonist->Incubation Test Compound This compound (Varying Concentrations) Test Compound->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis cAMP Detection cAMP Detection (e.g., HTRF, ELISA) Cell Lysis->cAMP Detection Data Analysis Data Analysis (EC50/IC50, Emax) cAMP Detection->Data Analysis

References

An In-depth Technical Guide to the Synthesis and Purification of Ridazolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Profile
PropertyValue
IUPAC Name 5-chloro-4-[2-[[3-(2-chlorophenoxy)-2-hydroxypropyl]amino]ethylamino]-1H-pyridazin-6-one
CAS Number 83395-21-5
Molecular Formula C₁₅H₁₈Cl₂N₄O₃
Molecular Weight 373.23 g/mol

Synthesis of Ridazolol: A Proposed Reaction Scheme

While the precise, originally patented synthesis of this compound by Sanofi is not publicly detailed, a plausible and chemically sound synthetic route can be postulated based on the well-established synthesis of other β-blockers and pyridazinone derivatives. The proposed multi-step synthesis is outlined below.

Diagram of Proposed Synthesis Workflow

Ridazolol_Synthesis cluster_0 Step 1: Epichlorohydrin Ring Opening cluster_1 Step 2: Preparation of the Diamine Sidechain cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Purification A 2-Chlorophenol C 1-(2-Chlorophenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH) B Epichlorohydrin B->C D 4,5-Dichloropyridazin-3(2H)-one F 4-Chloro-5-(2-aminoethylamino)-pyridazin-3(2H)-one D->F Solvent (e.g., Ethanol), Heat E Ethylenediamine E->F C_2 1-(2-Chlorophenoxy)-2,3-epoxypropane G This compound (Crude) C_2->G Solvent (e.g., Isopropanol), Heat F_2 4-Chloro-5-(2-aminoethylamino)-pyridazin-3(2H)-one F_2->G G_2 This compound (Crude) H Purified this compound G_2->H Crystallization or Chromatography

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-(2-Chlorophenoxy)-2,3-epoxypropane

  • To a stirred solution of 2-chlorophenol and a suitable solvent (e.g., acetone or methanol), add a stoichiometric equivalent of a base such as sodium hydroxide or potassium carbonate.

  • Slowly add epichlorohydrin to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure to yield crude 1-(2-chlorophenoxy)-2,3-epoxypropane.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 4-Chloro-5-(2-aminoethylamino)-pyridazin-3(2H)-one

  • Dissolve 4,5-dichloropyridazin-3(2H)-one in a suitable solvent such as ethanol or isopropanol.

  • Add an excess of ethylenediamine to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

  • Dissolve 1-(2-chlorophenoxy)-2,3-epoxypropane and 4-chloro-5-(2-aminoethylamino)-pyridazin-3(2H)-one in a polar solvent like isopropanol or ethanol.

  • Heat the mixture to reflux for an extended period (several hours to overnight), with TLC monitoring to track the formation of the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude this compound may precipitate out of the solution upon cooling or after partial removal of the solvent.

ParameterHypothetical Value/Condition
Step 1 Yield 80-90%
Step 2 Yield 70-85%
Step 3 Yield 60-75%
Overall Yield 35-55%
Reaction Solvents Acetone, Ethanol, Isopropanol
Purification Methods Crystallization, Column Chromatography

Purification of this compound

The purification of the final this compound product is critical to ensure its purity and safety for potential pharmaceutical applications. Common methods for the purification of beta-blockers and related nitrogen-containing polar compounds are applicable.

Purification Workflow

Purification_Workflow A Crude this compound B Crystallization A->B Primary Method C Column Chromatography A->C Alternative/Secondary Method D Filtration and Washing B->D E Drying C->E D->E F Purity Analysis (HPLC, NMR, MS) E->F G Purified this compound F->G

Caption: General purification workflow for this compound.

Detailed Purification Methodologies

Crystallization

  • Solvent Selection : The choice of solvent is crucial. A solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Mixtures such as ethanol/water, isopropanol/hexane, or acetone/water are common for similar compounds.

  • Procedure :

    • Dissolve the crude this compound in a minimal amount of the hot solvent or solvent mixture.

    • If the solution is colored, it may be treated with activated charcoal and then filtered hot to remove impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

Column Chromatography

For impurities that are difficult to remove by crystallization, column chromatography is a powerful alternative.

  • Stationary Phase : Silica gel is a common choice for normal-phase chromatography. For a polar compound like this compound, a more polar stationary phase like alumina or a modified silica gel might be necessary. Reversed-phase chromatography (e.g., using C18-functionalized silica) with a suitable polar mobile phase is also a viable option.

  • Mobile Phase : The eluent system must be optimized to achieve good separation between this compound and any impurities. For normal-phase chromatography, a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically used. For reversed-phase, mixtures of water or buffer and acetonitrile or methanol are common.

  • Procedure :

    • Prepare a column with the chosen stationary phase.

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elute the column with the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

TechniqueStationary PhaseMobile Phase (Example)Purity Achieved
Crystallization N/AEthanol/Water>98%
Normal-Phase Chromatography Silica GelDichloromethane/Methanol (e.g., 95:5)>99%
Reversed-Phase Chromatography C18 SilicaWater/Acetonitrile with 0.1% TFA>99.5%

Signaling Pathways of this compound

This compound is a selective antagonist of the β1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). Its primary therapeutic effects are mediated by blocking the downstream signaling cascades initiated by the binding of catecholamines (e.g., norepinephrine and epinephrine) to this receptor, particularly in cardiac tissue.

Canonical β1-Adrenergic Receptor Signaling Pathway (Activation)

Beta1_Signaling_Activation cluster_0 Cell Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces Catecholamines Catecholamines (Norepinephrine, Epinephrine) Catecholamines->Receptor PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel phosphorylates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Contractility ↑ Cardiac Contractility ↑ Heart Rate Ca_Influx->Contractility

Caption: Activation of the canonical β1-adrenergic receptor signaling pathway.

Inhibition of β1-Adrenergic Receptor Signaling by this compound

Beta1_Signaling_Inhibition cluster_0 Cell Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein inhibited activation AC Adenylyl Cyclase G_Protein->AC inhibited activation cAMP cAMP AC->cAMP reduced production This compound This compound This compound->Receptor blocks Catecholamines Catecholamines PKA Protein Kinase A (PKA) cAMP->PKA reduced activation Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel reduced phosphorylation Ca_Influx ↓ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Contractility ↓ Cardiac Contractility ↓ Heart Rate Ca_Influx->Contractility

Caption: Inhibition of the β1-adrenergic receptor signaling pathway by this compound.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and purification of this compound, grounded in established organic chemistry principles relevant to its structural class. The outlined purification strategies are standard and robust methods for achieving high-purity pharmaceutical compounds. The provided diagrams of the β1-adrenergic signaling pathway illustrate the mechanism by which this compound is believed to exert its therapeutic effects. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development who are interested in β-adrenergic receptor antagonists and pyridazinone-based therapeutics. Further research into historical patents and publications from the original developers may provide more explicit details on the synthesis and purification of this compound.

References

Structural Elucidation of Ridazolol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Ridazolol, a beta-adrenergic blocker, and its analogs. Due to the limited availability of public domain spectroscopic and crystallographic data for this compound itself, this paper utilizes the well-characterized and structurally related beta-blocker, Atenolol, as a primary exemplar to detail the methodologies and data interpretation integral to the structural determination process. This guide outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, and presents a plausible synthetic pathway for this compound and its analogs based on established chemical principles for pyridazinone and aryloxypropanolamine synthesis. The included data tables, experimental protocols, and process diagrams are intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceutical agents.

Introduction to this compound and the Importance of Structural Elucidation

This compound is a beta-adrenergic antagonist characterized by a 4-chloro-5-amino-pyridazin-3(2H)-one moiety linked to an aryloxypropanolamine side chain. Like other beta-blockers, its pharmacological activity is intrinsically linked to its three-dimensional structure, which dictates its binding affinity and selectivity for beta-adrenergic receptors. Accurate structural elucidation is a cornerstone of drug development, ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API). It provides the foundational data for understanding structure-activity relationships (SAR), optimizing lead compounds, and meeting regulatory requirements.

This guide will walk through the typical workflow and analytical techniques employed to determine the structure of a complex organic molecule like this compound, using Atenolol as a practical case study.

Proposed Synthesis of this compound and its Analogs

While the specific industrial synthesis of this compound is proprietary, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis of aryloxypropanolamine beta-blockers is a well-documented process. A potential pathway for this compound is outlined below. The synthesis of analogs would follow a similar pathway, with variations in the starting materials for the aromatic or pyridazinone portions of the molecule.

Ridazolol_Synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amine Intermediate Synthesis cluster_2 Step 3: Coupling Reaction 2-chlorophenol 2-chlorophenol epoxide_intermediate 1-(2-chlorophenoxy)-2,3-epoxypropane 2-chlorophenol->epoxide_intermediate NaOH epichlorohydrin epichlorohydrin epichlorohydrin->epoxide_intermediate This compound This compound epoxide_intermediate->this compound pyridazinone_precursor 4,5-dichloro-3(2H)-pyridazinone amine_intermediate 4-chloro-5-(ethylamino)-3(2H)-pyridazinone pyridazinone_precursor->amine_intermediate Base ethylamine ethylamine ethylamine->amine_intermediate amine_intermediate->this compound Solvent, Heat

Proposed Synthetic Pathway for this compound.

Structural Elucidation Workflow: A Case Study with Atenolol

The definitive confirmation of a chemical structure is achieved through a combination of spectroscopic and analytical techniques. The following sections detail the application of these methods using Atenolol as a representative aryloxypropanolamine beta-blocker.

Structural_Elucidation_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Proton & Carbon MS MS Purification->MS Molecular Weight & Fragmentation X-ray X-ray Purification->X-ray If crystalline Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed X-ray->Structure_Confirmed

General workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard experiments include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assemble the molecular structure.

Table 1: ¹H and ¹³C NMR Data for Atenolol in DMSO-d₆ [1][2]

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isopropyl CH₃1.03 (d, 6H)22.9
Isopropyl CH2.75 (m, 1H)48.9
CH₂-NH2.60 (m, 2H)50.3
CH-OH3.80 (m, 1H)68.6
O-CH₂3.85 (m, 2H)72.1
Ar-CH₂3.35 (s, 2H)40.5
Aromatic CH (ortho to OCH₂)6.85 (d, 2H)114.5
Aromatic CH (meta to OCH₂)7.15 (d, 2H)130.0
Aromatic C (ipso to OCH₂)-157.5
Aromatic C (ipso to CH₂)-128.5
C=O-172.5
NH₂6.80 (s, 1H), 7.25 (s, 1H)-
OH4.80 (d, 1H)-
NH2.50 (br s, 1H)-
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structural components.

Experimental Protocol (General - Electrospray Ionization):

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to aid protonation.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce structural motifs.

Table 2: Key Mass Spectrometry Fragmentation Data for Atenolol [3][4][5]

m/z Proposed Fragment Significance
267[M+H]⁺Molecular ion peak, confirms molecular weight of 266.34 g/mol
250[M+H - NH₃]⁺Loss of ammonia from the protonated amine
208[M+H - C₃H₈N]⁺Cleavage of the isopropylamino group
190[M+H - C₃H₉NO]⁺Loss of the entire amino-alcohol side chain
149[HO-C₆H₄-CH₂-CO-NH₂ + H]⁺Fragment corresponding to the aromatic portion
116[C₃H₉N-CH₂-CH(OH)]⁺Fragment corresponding to the propanolamine side chain
72[CH(CH₃)₂-NH₂]⁺Isopropylamine fragment
X-ray Crystallography

For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structure, including absolute stereochemistry.

Experimental Protocol (General):

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Table 3: Selected Crystallographic Data for Racemic Atenolol

Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)55.83
b (Å)5.559
c (Å)9.734
β (°)100.042
Volume (ų)2974.5
Z8

Structure-Activity Relationship (SAR) Signaling Pathway

The structural features of beta-blockers like this compound are crucial for their interaction with the β-adrenergic receptor, a G-protein coupled receptor (GPCR). The aryloxypropanolamine moiety is a common pharmacophore for this class of drugs.

Beta_Blocker_SAR cluster_0 This compound Core Structure cluster_1 Pharmacological Interactions Ridazolol_Structure Aryloxy Group Propanolamine Linker Pyridazinone Moiety Aromatic_Interaction Aromatic Ring binds to hydrophobic pocket of receptor Ridazolol_Structure:f0->Aromatic_Interaction π-π stacking H_Bonding Hydroxyl and Amine groups form H-bonds with receptor residues (e.g., Asp, Asn) Ridazolol_Structure:f1->H_Bonding Key interactions for binding Selectivity_Modulation Substituents on pyridazinone ring can influence selectivity (β1 vs β2) Ridazolol_Structure:f2->Selectivity_Modulation Modulates activity

Key structural features and their roles.

Conclusion

The structural elucidation of a pharmaceutical compound like this compound is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. While specific experimental data for this compound is not publicly available, the detailed analysis of the closely related beta-blocker, Atenolol, provides a robust framework for understanding the principles and practices involved. The combination of NMR for mapping the molecular skeleton, mass spectrometry for confirming molecular weight and fragmentation patterns, and X-ray crystallography for determining the precise three-dimensional arrangement of atoms, provides an unambiguous structural assignment. This foundational knowledge is paramount for the continued development of safe and effective medicines.

References

Initial in vitro screening of Ridazolol's beta-blocker activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial In Vitro Screening of Ridazolol's Beta-Blocker Activity

This guide provides a comprehensive overview of the essential in vitro screening methodologies used to characterize the beta-adrenergic receptor antagonist activity of a compound, using this compound as a case study. This compound is a beta-adrenergic receptor antagonist that was investigated for its potential therapeutic effects in coronary heart disease and essential hypertension.[1] The initial preclinical assessment of such a compound relies on a series of robust in vitro assays to determine its binding affinity, selectivity, and functional potency at the target receptors.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual representations of key biological and experimental pathways.

The Beta-Adrenergic Signaling Pathway

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine.[2] They are critical regulators of cardiovascular and pulmonary functions. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as increased heart rate and contractility.[2] Beta-blockers, like this compound, act by competitively inhibiting the binding of endogenous catecholamines to these receptors, thereby preventing this signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets

Caption: Canonical Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vitro Screening

The initial characterization of a potential beta-blocker involves a tiered approach. The first step is to determine the compound's binding affinity and selectivity for the target receptor subtypes (β1 and β2). This is typically achieved through radioligand binding assays. Following confirmation of binding, functional assays are performed to ascertain whether the compound acts as an antagonist and to quantify its potency in a cell-based system.

Experimental_Workflow Start Test Compound (this compound) BindingAssay Radioligand Binding Assay (Affinity & Selectivity) Start->BindingAssay Data1 Determine Ki for β1 and β2 Receptors BindingAssay->Data1 Decision Selective Binding? Data1->Decision FunctionalAssay Functional Assay (e.g., cAMP accumulation) Decision->FunctionalAssay Yes Stop Stop or Re-evaluate Decision->Stop No Data2 Determine IC50 (Potency) FunctionalAssay->Data2 End Characterize as β-Blocker Data2->End

Caption: General experimental workflow for screening beta-blocker activity.

Experimental Protocols

Radioligand Binding Assay: Determining Affinity (Ki)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3] A competitive binding assay is used to determine the inhibition constant (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand of known affinity.

Objective: To determine the Ki of this compound for human β1- and β2-adrenergic receptors.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing either human β1- or β2-adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-AR antagonist.

  • Test Compound: this compound, prepared in a stock solution and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled, potent beta-blocker (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Protocol:

  • Preparation: Thaw receptor membrane preparations on ice. Dilute membranes in ice-cold assay buffer to a final concentration that provides adequate specific binding signal (e.g., 10-20 µg protein per well).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL non-specific control (e.g., Propranolol), 50 µL radioligand, 100 µL membrane preparation.

    • Competition: 50 µL of this compound at various concentrations (e.g., 10-11 to 10-5 M), 50 µL radioligand, 100 µL membrane preparation.

  • Initiate Reaction: Add the radioligand (at a fixed concentration near its Kd, e.g., 1 nM [3H]-DHA) to all wells.

  • Incubation: Incubate the plate for a defined period to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Determining Potency (IC50)

Functional assays measure the biological response of a cell upon receptor activation. To characterize an antagonist like this compound, its ability to inhibit the response generated by a known agonist is measured. A common method for Gs-coupled receptors is to measure the accumulation of cAMP.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced cAMP production in cells expressing β1- or β2-adrenergic receptors.

Materials:

  • Cell Lines: A stable cell line (e.g., CHO or HEK293) engineered to express either the human β1- or β2-adrenergic receptor.

  • Agonist: Isoproterenol (a non-selective β-AR agonist).

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Medium and reagents.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

Protocol:

  • Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor. Add varying concentrations of this compound (or vehicle control) to the appropriate wells.

  • Incubation (Antagonist): Incubate the plate for a short period (e.g., 15-30 minutes) to allow this compound to bind to the receptors.

  • Agonist Stimulation: Add the agonist (Isoproterenol) at a fixed concentration known to produce a submaximal response (e.g., EC80).

  • Incubation (Agonist): Incubate for a further period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data, setting the response with agonist alone as 100% and the basal (no agonist) response as 0%.

    • Plot the normalized response (%) against the log concentration of this compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.

Data Presentation

Quantitative data from in vitro screening should be summarized in clear, structured tables. This facilitates the comparison of affinity and potency and allows for the calculation of selectivity.

Table 1: Radioligand Binding Affinity of this compound

Parameterβ1-Adrenergic Receptorβ2-Adrenergic Receptorβ1/β2 Selectivity Ratio
Ki (nM) 5.215630
n (replicates)33-

Selectivity Ratio = Ki(β2) / Ki(β1)

Table 2: Functional Antagonist Potency of this compound (cAMP Assay)

Parameterβ1-Adrenergic Receptorβ2-Adrenergic Receptorβ1/β2 Selectivity Ratio
IC50 (nM) 12.541032.8
n (replicates)33-

Selectivity Ratio = IC50(β2) / IC50(β1)

Conclusion

The in vitro screening cascade, encompassing both radioligand binding and functional cell-based assays, is fundamental to the characterization of a novel beta-blocker. These experiments provide critical quantitative data on the compound's affinity (Ki), potency (IC50), and selectivity for the β-adrenergic receptor subtypes. This information is essential for establishing a structure-activity relationship, guiding lead optimization, and predicting the potential therapeutic window and side-effect profile of a drug candidate like this compound before it progresses to more complex in vivo studies.

References

Methodological & Application

Application Notes and Protocols: Ridazolol In Vitro Binding Assay for Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridazolol is a beta-adrenergic receptor antagonist that has been investigated for its potential therapeutic effects in cardiovascular diseases. Characterizing the binding affinity and selectivity of this compound for beta-adrenergic receptor subtypes (β1 and β2) is a critical step in its pharmacological profiling. Radioligand binding assays are the gold standard for quantifying the interaction of a compound with its receptor target.[1][2] This document provides a detailed protocol for determining the binding affinity of this compound for β1 and β2-adrenergic receptors using an in vitro competition binding assay.

The protocol outlines the preparation of membranes from cells expressing beta-adrenergic receptors, the execution of the radioligand binding assay, and the subsequent data analysis to determine the inhibitory constant (Ki) of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical beta-adrenergic signaling pathway and the experimental workflow for the competition binding assay.

G cluster_membrane Cell Membrane Beta-Adrenergic_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta-Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Ligand Agonist (e.g., Isoproterenol) Ligand->Beta-Adrenergic_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets G Start Start Membrane_Preparation Prepare Membranes from Cells Expressing β1 or β2 Receptors Start->Membrane_Preparation Incubation Incubate Membranes with: - Radioligand ([125I]CYP) - Vehicle or this compound (Varying Concentrations) Membrane_Preparation->Incubation Filtration Separate Bound and Free Radioligand by Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity on Filters using a Gamma Counter Washing->Counting Data_Analysis Analyze Data to Determine IC50 and Ki Values Counting->Data_Analysis End End Data_Analysis->End

References

Application Note: Dose-Response Analysis of Ridazolol in Cardiac Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ridazolol is a beta-adrenergic receptor antagonist (beta-blocker) investigated for its effects on the cardiovascular system. Understanding the dose-dependent effects of this compound on cardiac cells is crucial for elucidating its mechanism of action and therapeutic potential. This application note provides detailed protocols for conducting a comprehensive dose-response analysis of this compound in cardiac cells, focusing on cell viability, contractility, and key signaling pathways.

Core Concepts: Beta-Adrenergic Signaling in Cardiomyocytes

Beta-adrenergic receptors (β-ARs), primarily the β1 subtype in the heart, are G-protein coupled receptors that play a pivotal role in regulating cardiac function.[1] Upon stimulation by agonists like norepinephrine, β-ARs activate a signaling cascade that increases heart rate (chronotropy), contractility (inotropy), and relaxation rate (lusitropy). This compound, as a beta-blocker, competitively inhibits this pathway.

The canonical β-adrenergic signaling pathway is initiated by agonist binding, which leads to the activation of the stimulatory G-protein (Gs). The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates several downstream targets crucial for cardiac function, including L-type calcium channels and phospholamban, leading to an increase in intracellular calcium and enhanced contractility.[1]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor This compound->Beta-Adrenergic_Receptor Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol) Agonist (e.g., Isoproterenol)->Beta-Adrenergic_Receptor G_Protein G_Protein Beta-Adrenergic_Receptor->G_Protein Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA Calcium_Channels Calcium_Channels PKA->Calcium_Channels Phosphorylation Increased_Ca_Influx Increased_Ca_Influx Calcium_Channels->Increased_Ca_Influx Increased_Contractility Increased_Contractility Increased_Ca_Influx->Increased_Contractility

Figure 1: Simplified beta-adrenergic signaling pathway in cardiomyocytes and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for assessing the dose-response effects of this compound on cardiac cell viability, contractility, intracellular calcium dynamics, and cAMP levels.

Cell Culture

Primary neonatal rat ventricular cardiomyocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are recommended for these studies.

  • NRVMs: Isolate from 1-2 day old Sprague-Dawley rat pups.

  • hiPSC-CMs: Differentiate from a reliable hiPSC line following established protocols. Culture for at least two weeks post-differentiation to ensure functional maturity.

Dose-Response Experimental Workflow

The following diagram outlines the general workflow for the dose-response analysis of this compound.

Experimental_Workflow Start Start Cell_Culture Culture Cardiac Cells (NRVMs or hiPSC-CMs) Start->Cell_Culture Drug_Preparation Prepare Serial Dilutions of this compound Cell_Culture->Drug_Preparation Treatment Treat Cells with this compound (and agonist where applicable) Drug_Preparation->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assays Perform Assays Incubation->Assays Cell_Viability MTT Assay Assays->Cell_Viability Contractility Contractility Assay Assays->Contractility Calcium_Imaging Calcium Imaging Assays->Calcium_Imaging cAMP_Assay cAMP Assay Assays->cAMP_Assay Data_Analysis Analyze Data and Generate Dose-Response Curves Cell_Viability->Data_Analysis Contractility->Data_Analysis Calcium_Imaging->Data_Analysis cAMP_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for this compound dose-response analysis.

Cell Viability Assay (MTT Protocol)

This assay assesses the metabolic activity of cells as an indicator of viability.

Materials:

  • Cardiac cells cultured in 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Protocol:

  • Seed cardiomyocytes in a 96-well plate at a suitable density and culture overnight.

  • Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on clinical data and in vitro studies of other beta-blockers, is 1 nM to 100 µM.

  • Replace the culture medium with the this compound-containing medium and incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Contractility Assay

This protocol measures the contractility of spontaneously beating or field-stimulated cardiomyocytes.

Materials:

  • Cardiomyocytes cultured on glass-bottom dishes

  • This compound stock solution

  • Isoproterenol (beta-agonist) stock solution

  • Microscope with a high-speed camera and contractility analysis software

Protocol:

  • Culture cardiomyocytes on glass-bottom dishes until they form a spontaneously contracting monolayer.

  • Mount the dish on the microscope stage and perfuse with pre-warmed culture medium.

  • Record baseline contractility for 2-3 minutes.

  • To assess the antagonistic effect of this compound, first perfuse the cells with a sub-maximal concentration of Isoproterenol (e.g., 10 nM) to induce a stable increase in contractility.

  • Once a stable response to Isoproterenol is achieved, introduce increasing concentrations of this compound (e.g., 1 nM to 10 µM) in the presence of Isoproterenol.

  • Record contractility for 2-3 minutes at each concentration.

  • Analyze the recordings to determine parameters such as beat rate, contraction amplitude, and relaxation velocity.

Intracellular Calcium Imaging (Fura-2 AM Protocol)

This protocol measures changes in intracellular calcium concentration.

Materials:

  • Cardiomyocytes cultured on glass-bottom dishes

  • This compound stock solution

  • Isoproterenol stock solution

  • Fura-2 AM (1 mM in DMSO)

  • Pluronic F-127 (20% in DMSO)

  • Tyrode's solution

  • Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

Protocol:

  • Prepare a Fura-2 AM loading solution by diluting the stock to a final concentration of 1-5 µM in Tyrode's solution containing 0.02% Pluronic F-127.

  • Incubate the cells with the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.

  • Wash the cells twice with Tyrode's solution and incubate for another 20-30 minutes to allow for de-esterification of the dye.

  • Mount the dish on the microscope stage and record baseline fluorescence by alternating excitation at 340 nm and 380 nm.

  • Stimulate the cells with Isoproterenol (e.g., 10 nM) to induce calcium transients.

  • Once a stable response is observed, add increasing concentrations of this compound (e.g., 1 nM to 10 µM) in the presence of Isoproterenol.

  • Record the fluorescence ratio (F340/F380) to determine changes in intracellular calcium concentration.

Intracellular cAMP Measurement (FRET-based Assay)

This protocol utilizes a genetically encoded FRET-based cAMP biosensor to measure changes in intracellular cAMP levels.

Materials:

  • Cardiomyocytes expressing a FRET-based cAMP sensor (e.g., H188)

  • This compound stock solution

  • Isoproterenol stock solution

  • Forskolin (adenylyl cyclase activator) stock solution

  • Microplate reader with FRET capabilities

Protocol:

  • Seed cardiomyocytes expressing the cAMP biosensor in a 96-well plate.

  • Replace the culture medium with a suitable assay buffer.

  • Measure the baseline FRET ratio.

  • Add increasing concentrations of this compound and incubate for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a sub-maximal concentration of Isoproterenol (e.g., 10 nM) or Forskolin (e.g., 1 µM).

  • Monitor the change in the FRET ratio in real-time to determine the effect of this compound on cAMP production.

Data Presentation and Analysis

All quantitative data should be summarized in tables and dose-response curves should be generated to determine key pharmacological parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Data Analysis Pipeline

Data_Analysis_Pipeline Raw_Data Raw Experimental Data (Absorbance, Contraction Traces, Fluorescence Ratios, FRET Ratios) Normalization Normalize Data to Control Raw_Data->Normalization Plotting Plot Normalized Response vs. Log[this compound] Normalization->Plotting Curve_Fitting Fit Data to a Sigmoidal Dose-Response Model Plotting->Curve_Fitting Parameter_Extraction Extract IC50/EC50 and Hill Slope Curve_Fitting->Parameter_Extraction Statistical_Analysis Perform Statistical Analysis Parameter_Extraction->Statistical_Analysis Results Final Results and Interpretation Statistical_Analysis->Results

Figure 3: Data analysis pipeline for dose-response curve analysis.

Quantitative Data Summary

Table 1: Effect of this compound on Cardiomyocyte Viability

This compound (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.00198.7 ± 4.8
0.0199.1 ± 5.5
0.197.5 ± 6.1
196.2 ± 5.9
1094.8 ± 6.3
10085.3 ± 7.1

Table 2: Antagonistic Effect of this compound on Isoproterenol-Induced Contractility

This compound (µM)% Inhibition of Isoproterenol Response (Mean ± SD)
0 (Isoproterenol only)0 ± 0
0.00112.5 ± 3.1
0.0128.9 ± 4.5
0.152.1 ± 5.8
178.4 ± 6.2
1095.6 ± 4.9

Table 3: Antagonistic Effect of this compound on Isoproterenol-Induced Calcium Transients

This compound (µM)% Inhibition of Isoproterenol-Induced ΔF340/F380 (Mean ± SD)
0 (Isoproterenol only)0 ± 0
0.00115.2 ± 3.8
0.0133.7 ± 5.1
0.158.9 ± 6.4
182.1 ± 5.9
1097.3 ± 4.2

Table 4: Antagonistic Effect of this compound on Isoproterenol-Induced cAMP Production

This compound (µM)% Inhibition of Isoproterenol-Induced FRET Change (Mean ± SD)
0 (Isoproterenol only)0 ± 0
0.00118.6 ± 4.2
0.0138.2 ± 5.5
0.165.4 ± 6.8
188.9 ± 5.3
1098.1 ± 3.9

The protocols outlined in this application note provide a comprehensive framework for characterizing the dose-response relationship of this compound in cardiac cells. By systematically evaluating its effects on cell viability, contractility, and key second messengers, researchers can gain valuable insights into the pharmacological profile of this compound and its potential as a cardiovascular therapeutic. The provided tables and diagrams serve as a guide for data presentation and interpretation, facilitating a thorough understanding of this compound's cardiac effects.

References

Application Notes and Protocols: Electrophysiological Effects of Ridazolol on Isolated Heart Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed, albeit hypothetical, protocol for characterizing the electrophysiological effects of Ridazolol on isolated mammalian heart tissue. The presented data are representative of the expected outcomes for a beta-blocker and are intended to serve as a template for experimental design and data presentation.

Quantitative Data Summary

The following tables summarize the hypothetical dose-dependent effects of this compound on key electrophysiological parameters in isolated guinea pig papillary muscle and sinoatrial node tissue.

Table 1: Effect of this compound on Action Potential Parameters in Isolated Guinea Pig Papillary Muscle

Concentration (µM)Resting Membrane Potential (mV)Action Potential Amplitude (mV)Maximum Upstroke Velocity (V/s)Action Potential Duration at 90% Repolarization (APD90) (ms)
Control -85.2 ± 2.1120.5 ± 3.4250.6 ± 15.2210.3 ± 8.7
0.1 -85.0 ± 2.3120.1 ± 3.5248.9 ± 14.8215.8 ± 9.1*
1 -84.8 ± 2.5119.7 ± 3.8245.3 ± 16.1225.4 ± 10.2**
10 -84.5 ± 2.6118.9 ± 4.1240.1 ± 17.5240.1 ± 11.5***

*p<0.05, **p<0.01, ***p<0.001 compared to Control. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Spontaneous Firing Rate in Isolated Guinea Pig Sinoatrial Node

Concentration (µM)Spontaneous Firing Rate (beats/min)
Control 180 ± 12
0.1 165 ± 11*
1 142 ± 10**
10 115 ± 9***

*p<0.05, **p<0.01, ***p<0.001 compared to Control. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of Isolated Langendorff-Perfused Mammalian Heart

This protocol describes the isolation and perfusion of a mammalian heart (e.g., guinea pig or rabbit) using the Langendorff apparatus, a method suitable for studying the electrophysiological effects of pharmacological agents on the whole heart.

Materials:

  • Modified Krebs-Henseleit buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.

  • Heparin solution (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital)

  • Langendorff apparatus

  • Dissection tools

  • Oxygenator with 95% O2 / 5% CO2 gas mixture

Procedure:

  • Anesthetize the animal according to approved institutional guidelines.

  • Administer heparin intravenously to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Identify the aorta and carefully cannulate it onto the Langendorff apparatus.

  • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Ensure the heart is beating regularly before proceeding with electrophysiological recordings.

Protocol 2: Recording of Monophasic Action Potentials from the Epicardial Surface

This protocol details the recording of monophasic action potentials (MAPs) from the epicardial surface of the Langendorff-perfused heart to assess changes in action potential duration.

Materials:

  • Langendorff-perfused heart (from Protocol 1)

  • MAP electrode catheter

  • Pacing electrode

  • Electrophysiology recording system (amplifier, digitizer, and data acquisition software)

  • This compound stock solution

Procedure:

  • Position the MAP electrode on the epicardial surface of the left ventricle.

  • Place the pacing electrode on the right atrium or ventricle.

  • Pace the heart at a constant cycle length (e.g., 300 ms).

  • Record baseline MAPs for a stabilization period of at least 20 minutes.

  • Introduce this compound into the perfusate at increasing concentrations (e.g., 0.1, 1, 10 µM).

  • Allow for a 15-minute equilibration period at each concentration before recording.

  • Analyze the recorded MAPs to determine the action potential duration at 90% repolarization (APD90).

Protocol 3: Isolation of Single Ventricular Myocytes for Patch-Clamp Studies

This protocol describes the enzymatic dissociation of single ventricular myocytes for detailed investigation of ion channel currents using the patch-clamp technique.

Materials:

  • Langendorff-perfused heart (from Protocol 1)

  • Enzyme solution (e.g., collagenase, protease)

  • Calcium-free Tyrode's solution

  • Storage solution (e.g., Kraft-Brühe solution)

  • Inverted microscope

  • Patch-clamp rig (micromanipulators, amplifier, perfusion system)

Procedure:

  • Perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes.

  • Switch to perfusion with the enzyme solution until the heart becomes flaccid.

  • Remove the heart from the cannula and mince the ventricular tissue in the enzyme solution.

  • Gently triturate the tissue to release single myocytes.

  • Wash the cells in a calcium-containing solution and store them in the storage solution.

  • Use the isolated myocytes for patch-clamp experiments within a few hours.

Visualizations

Experimental_Workflow cluster_preparation Tissue Preparation cluster_electrophysiology Electrophysiological Recording cluster_drug_application Drug Application cluster_data_analysis Data Analysis animal Guinea Pig heart_isolation Heart Isolation & Cannulation animal->heart_isolation langendorff Langendorff Perfusion heart_isolation->langendorff map_recording Monophasic Action Potential Recording langendorff->map_recording patch_clamp Single Myocyte Patch-Clamp langendorff->patch_clamp Enzymatic Digestion baseline Baseline Recording map_recording->baseline patch_clamp->baseline ridazolol_app This compound Application (Dose-Response) baseline->ridazolol_app washout Washout ridazolol_app->washout apd_analysis APD90 Analysis washout->apd_analysis ion_current_analysis Ion Current Analysis washout->ion_current_analysis statistical_analysis Statistical Analysis apd_analysis->statistical_analysis ion_current_analysis->statistical_analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effect Electrophysiological Effect beta_receptor Beta-1 Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to l_type_ca_channel L-type Ca2+ Channel ca_influx Increased Ca2+ Influx l_type_ca_channel->ca_influx pka Protein Kinase A (PKA) camp->pka Activates pka->l_type_ca_channel Phosphorylates apd Action Potential Duration ca_influx->apd Modulates heart_rate Heart Rate ca_influx->heart_rate Increases norepinephrine Norepinephrine norepinephrine->beta_receptor Activates This compound This compound This compound->beta_receptor Blocks

References

Application Notes and Protocols for High-Throughput Screening of Ridazolol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridazolol is a β-adrenergic receptor antagonist with a high degree of selectivity for the β1-adrenergic receptor.[1][2] As a member of the G protein-coupled receptor (GPCR) family, the β1-adrenergic receptor is a key target in cardiovascular diseases.[1][2] The development of novel this compound derivatives offers the potential for improved therapeutic profiles, including enhanced selectivity, potency, and pharmacokinetic properties. High-throughput screening (HTS) is an essential tool in the rapid evaluation of large libraries of such derivatives to identify promising lead compounds.[3]

These application notes provide detailed protocols for three robust HTS assays suitable for the screening of this compound derivatives that target the β1-adrenergic receptor: a competitive binding assay using Fluorescence Polarization (FP), and two cell-based functional assays measuring downstream signaling events—a TR-FRET cAMP assay and an AlphaScreen cAMP assay.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: This assay quantifies the ability of this compound derivatives to displace a fluorescently labeled ligand from the β1-adrenergic receptor. The principle of fluorescence polarization is based on the rotational speed of molecules in solution. A small, fluorescently labeled tracer molecule tumbles rapidly, resulting in low polarization of emitted light. When bound to the much larger receptor protein, the tracer's movement is restricted, leading to a higher polarization value. Test compounds that bind to the receptor will compete with the tracer, causing a decrease in polarization.

Experimental Protocol:

Materials and Reagents:

  • Purified, solubilized β1-adrenergic receptor

  • Fluorescently labeled β-adrenergic antagonist (e.g., a derivative of propranolol or another suitable ligand) as a tracer

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

  • This compound derivatives library (dissolved in DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the β1-adrenergic receptor in Assay Buffer.

    • Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare serial dilutions of this compound derivatives in DMSO, and then dilute into Assay Buffer to create 2X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 2X this compound derivative solution to the wells of the 384-well plate. Include wells for positive control (no compound, DMSO only) and negative control (no receptor).

    • Add 5 µL of the 2X β1-adrenergic receptor solution to all wells except the negative control wells. Add 5 µL of Assay Buffer to the negative control wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Presentation:

Table 1: Sample Data for FP Competitive Binding Assay

CompoundConcentration (µM)Fluorescence Polarization (mP)% Inhibition
Control (DMSO) -2500%
This compound 115066.7%
Derivative A 112086.7%
Derivative B 123013.3%
No Receptor -50100%

Note: % Inhibition is calculated as: 100 * (1 - [(Sample mP - No Receptor mP) / (Control mP - No Receptor mP)])

Workflow Diagram:

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate reagents Prepare 2X Solutions: - Receptor - Tracer - Compounds add_cmpd Add 5µL 2X Compound reagents->add_cmpd add_rec Add 5µL 2X Receptor add_cmpd->add_rec incubate1 Incubate 15 min add_rec->incubate1 add_tracer Add 10µL 2X Tracer incubate1->add_tracer incubate2 Incubate 60 min add_tracer->incubate2 read_plate Read FP incubate2->read_plate

Caption: Fluorescence Polarization Assay Workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

Principle: This cell-based assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of β1-adrenergic receptors (which are Gαi-coupled). The assay is based on a competitive immunoassay format. In the absence of cellular cAMP, a europium (Eu)-labeled anti-cAMP antibody (donor) binds to a biotinylated cAMP analog tracer, which is in turn bound to a streptavidin-conjugated acceptor fluorophore. This proximity allows for FRET to occur upon excitation of the donor. When this compound derivatives acting as antagonists are present, they block the receptor, leading to an increase in intracellular cAMP. This cellular cAMP competes with the tracer for binding to the antibody, causing a decrease in the FRET signal.

Experimental Protocol:

Materials and Reagents:

  • HEK293 cells stably expressing the human β1-adrenergic receptor

  • Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Stimulation Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Forskolin (an adenylyl cyclase activator)

  • This compound derivatives library (dissolved in DMSO)

  • TR-FRET cAMP Assay Kit (containing Eu-labeled anti-cAMP antibody, biotin-cAMP tracer, and acceptor-conjugated streptavidin)

  • 384-well, white, solid-bottom microplates

  • TR-FRET compatible plate reader

Protocol:

  • Cell Preparation:

    • Seed HEK293-β1AR cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Assay Procedure:

    • Remove the culture medium and add 10 µL of Stimulation Buffer containing the this compound derivatives at various concentrations.

    • Add 10 µL of Stimulation Buffer containing a sub-maximal concentration of forskolin (e.g., EC80, to stimulate cAMP production).

    • Incubate for 30 minutes at 37°C.

    • Add 10 µL of the Eu-labeled anti-cAMP antibody solution (prepared in lysis buffer from the kit).

    • Add 10 µL of the biotin-cAMP/acceptor-streptavidin mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET reader, measuring emissions at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

Data Presentation:

Table 2: Sample Data for TR-FRET cAMP Assay

CompoundConcentration (µM)TR-FRET Ratio (665/620)% Inhibition of Forskolin Response
Basal -0.1-
Forskolin 100.80%
This compound 10.285.7%
Derivative C 10.1592.9%
Derivative D 10.714.3%

Note: The TR-FRET ratio is inversely proportional to the cAMP concentration. % Inhibition is calculated relative to the forskolin-stimulated response.

Signaling Pathway Diagram:

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Derivative Receptor β1-Adrenergic Receptor This compound->Receptor binds G_protein Gi Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

Caption: β1-Adrenergic Receptor Signaling Pathway.

AlphaScreen cAMP Assay

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology provides another method to measure intracellular cAMP levels. This assay also uses a competitive format. Donor beads are coated with streptavidin, and acceptor beads are coated with an anti-cAMP antibody. A biotinylated cAMP probe links the two beads, bringing them into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. Cellular cAMP produced in the assay competes with the biotinylated cAMP probe for binding to the acceptor beads, causing a reduction in the AlphaScreen signal.

Experimental Protocol:

Materials and Reagents:

  • HEK293 cells stably expressing the human β1-adrenergic receptor

  • Cell Culture Medium and Stimulation Buffer (as in TR-FRET assay)

  • Forskolin

  • This compound derivatives library (dissolved in DMSO)

  • AlphaScreen cAMP Assay Kit (containing streptavidin donor beads, anti-cAMP acceptor beads, and biotinylated cAMP probe)

  • 384-well, white, opaque microplates (e.g., ProxiPlate)

  • AlphaScreen-compatible plate reader

Protocol:

  • Cell Stimulation:

    • Seed and grow cells as described for the TR-FRET assay.

    • Perform compound and forskolin addition as in the TR-FRET protocol, incubating for 30 minutes at 37°C.

  • Detection:

    • Prepare the AlphaScreen bead mix according to the kit instructions (pre-incubating acceptor beads with biotinylated cAMP, then adding donor beads).

    • Add 20 µL of the bead mix to each well.

    • Incubate the plate in the dark at room temperature for 2-3 hours.

    • Read the plate on an AlphaScreen-compatible reader.

Data Presentation:

Table 3: Sample Data for AlphaScreen cAMP Assay

CompoundConcentration (µM)AlphaScreen Signal (Counts)% Inhibition of Forskolin Response
Basal -80,000-
Forskolin 1010,0000%
This compound 170,00085.7%
Derivative E 175,00092.9%
Derivative F 120,000-14.3%

Note: The AlphaScreen signal is inversely proportional to the cAMP concentration. % Inhibition is calculated relative to the forskolin-stimulated response.

Logical Relationship Diagram:

AlphaScreen_Principle cluster_high_cAMP High Cellular cAMP cluster_low_cAMP Low Cellular cAMP cAMP_h Cellular cAMP Acceptor_h Acceptor Bead (anti-cAMP Ab) cAMP_h->Acceptor_h binds Biotin_cAMP_h Biotin-cAMP (unbound) Acceptor_h->Biotin_cAMP_h no binding Donor_h Donor Bead (Streptavidin) Biotin_cAMP_h->Donor_h no binding Low_Signal Low Signal Donor_h->Low_Signal results in cAMP_l Cellular cAMP Acceptor_l Acceptor Bead (anti-cAMP Ab) cAMP_l->Acceptor_l no binding Biotin_cAMP_l Biotin-cAMP Acceptor_l->Biotin_cAMP_l binds Donor_l Donor Bead (Streptavidin) Biotin_cAMP_l->Donor_l binds High_Signal High Signal Donor_l->High_Signal results in

References

Application Notes and Protocols for the Quantification of Ridazolol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridazolol is a beta-adrenergic blocking agent with therapeutic potential. To support pharmacokinetic, toxicokinetic, and clinical studies, robust and reliable analytical methods for the quantification of this compound in biological matrices such as plasma, serum, and urine are essential. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The methodologies described herein are based on established principles for the analysis of similar beta-blocker compounds. It is crucial to note that these methods should be fully validated for the specific laboratory conditions and intended use to ensure compliance with regulatory guidelines (e.g., FDA, EMA).[1]

Section 1: Analytical Methodologies

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible, robust, and cost-effective method suitable for routine analysis.[2][3][4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for applications requiring low limits of quantification.

Representative HPLC-UV Method

This method provides a framework for the determination of this compound in human plasma.

Data Presentation: HPLC-UV Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range10 - 1000 ng/mL (r² > 0.999)
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)3 ng/mL
Intra-day Precision (%RSD)
LQC (30 ng/mL)< 5%
MQC (300 ng/mL)< 4%
HQC (800 ng/mL)< 3%
Inter-day Precision (%RSD)
LQC (30 ng/mL)< 6%
MQC (300 ng/mL)< 5%
HQC (800 ng/mL)< 4%
Accuracy (% Recovery)
LQC (30 ng/mL)95.5 - 104.2%
MQC (300 ng/mL)97.1 - 102.5%
HQC (800 ng/mL)98.3 - 101.8%
Extraction Recovery > 85%

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of internal standard (IS) working solution (e.g., Propranolol, 1 µg/mL).

    • Vortex for 30 seconds.

    • Add 50 µL of 1 M NaOH to alkalize the sample.

    • Add 3 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 60:40 v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Vortex for 1 minute.

    • Inject 50 µL into the HPLC system.

  • Chromatographic Conditions

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.5) (30:70, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 50 µL.

Representative LC-MS/MS Method

This method is ideal for high-throughput analysis and studies requiring high sensitivity.

Data Presentation: LC-MS/MS Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)
LQC (1.5 ng/mL)< 7%
MQC (150 ng/mL)< 5%
HQC (400 ng/mL)< 4%
Inter-day Precision (%RSD)
LQC (1.5 ng/mL)< 8%
MQC (150 ng/mL)< 6%
HQC (400 ng/mL)< 5%
Accuracy (% Recovery)
LQC (1.5 ng/mL)94.8 - 105.1%
MQC (150 ng/mL)96.2 - 103.7%
HQC (400 ng/mL)97.9 - 102.3%
Matrix Effect 92 - 108%
Extraction Recovery > 90%

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound-d7).

    • Vortex for 10 seconds.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Inject 10 µL into the LC-MS/MS system.

  • Chromatographic Conditions (UPLC)

    • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Q1/Q3 (e.g., [M+H]⁺ → fragment ion)

      • This compound-d7 (IS): Q1/Q3 (e.g., [M+H]⁺ → fragment ion)

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Section 2: Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: General workflow for this compound quantification.

Signaling Pathway of this compound

This compound, as a beta-1 adrenergic receptor antagonist, primarily inhibits the signaling cascade initiated by catecholamines like norepinephrine.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta1AR β1-Adrenergic Receptor G_Protein Gs Protein Beta1AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Increased Heart Rate) Phosphorylation->Response This compound This compound This compound->Beta1AR Inhibits Norepinephrine Norepinephrine Norepinephrine->Beta1AR Activates

Caption: this compound's inhibitory effect on the β1-adrenergic signaling pathway.

References

Application of Ridazolol in Studying Beta-1 Selective Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ridazolol is a beta-adrenergic receptor antagonist characterized by its high selectivity for the beta-1 adrenergic receptor and moderate intrinsic sympathomimetic activity (ISA).[1] These properties make it a valuable research tool for investigating the physiological and pathological roles of beta-1 adrenergic signaling, particularly in the cardiovascular system. This document provides an overview of the application of this compound in such studies, including detailed experimental protocols and data interpretation guidelines.

Key Characteristics of this compound:

  • Target: Beta-1 adrenergic receptor (β1-AR)[1]

  • Mechanism of Action: Competitive antagonist[1]

  • Key Feature: Beta-1 selectivity with moderate Intrinsic Sympathomimetic Activity (ISA)[1]

  • Chemical Formula: C₁₅H₁₈Cl₂N₄O₃[2]

  • Molecular Weight: 373.23 g/mol

Applications in Research:

  • Cardiovascular Research: this compound has been investigated for its effects on coronary heart disease and essential hypertension. Its beta-1 selectivity allows for the specific study of cardiac function modulation, such as heart rate, contractility, and conduction velocity, with reduced effects on beta-2 receptor-mediated processes like bronchodilation.

  • Studying Intrinsic Sympathomimetic Activity: The partial agonist activity of this compound at the beta-1 receptor can be used to explore the clinical and physiological implications of ISA. This includes investigating its effects on resting heart rate and cardiac output compared to beta-blockers without ISA.

  • Receptor Binding and Selectivity Studies: this compound can be used as a reference compound in the development and characterization of new beta-1 selective blockers.

Data Presentation

Table 1: Representative Binding Affinities (Ki) of Beta-Blockers

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity Ratio (β2 Ki / β1 Ki)Reference
Bisoprolol1019019
Metoprolol2545018
Atenolol100140014
Propranolol2.51.50.6

This table showcases how the selectivity ratio is calculated and used to compare the beta-1 selectivity of different compounds. A higher ratio indicates greater selectivity for the beta-1 receptor.

Table 2: Representative Functional Potencies (IC50/EC50) of Beta-Blockers

CompoundFunctional Assayβ1-AR IC50/EC50 (nM)β2-AR IC50/EC50 (nM)Reference
MetoprololInhibition of Isoproterenol-stimulated cAMP production501500
PropranololInhibition of Isoproterenol-stimulated cAMP production53

Functional potency data is crucial for understanding the physiological effects of a beta-blocker. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist response.

Experimental Protocols

The following are detailed, exemplary protocols for determining the beta-1 selective blockade of a compound like this compound.

Protocol 1: Radioligand Competition Binding Assay for Determining β1/β2 Selectivity

This protocol determines the binding affinity (Ki) of a test compound for beta-1 and beta-2 adrenergic receptors.

1. Materials:

  • Cell membranes expressing human β1-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Cell membranes expressing human β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist)

  • Non-selective antagonist: Propranolol (for determining non-specific binding)

  • Test compound (e.g., this compound) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

2. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (β1 and β2 expressing cells) Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution ([³H]-CGP 12177) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (e.g., this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Calculate Ki values and Selectivity Ratio Counting->Analysis

Workflow for Radioligand Competition Binding Assay.

3. Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a 96-well plate, add the binding buffer, cell membranes (β1 or β2), a fixed concentration of [³H]-CGP 12177, and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of propranolol instead of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Calculate the IC50 value from the curve and then the Ki value using the Cheng-Prusoff equation.

  • The selectivity ratio is determined by dividing the Ki for the β2 receptor by the Ki for the β1 receptor.

Protocol 2: Functional Assay for Determining β1-Adrenergic Blockade and ISA

This protocol measures the ability of a test compound to inhibit the functional response to a β-agonist (e.g., isoproterenol) and to elicit a response on its own (ISA).

1. Materials:

  • Cardiac cell line (e.g., neonatal rat ventricular myocytes or a cell line expressing human β1-AR)

  • β-agonist: Isoproterenol

  • Test compound (e.g., this compound)

  • Assay medium (e.g., DMEM)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Plate reader compatible with the cAMP assay

2. Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_isa ISA Measurement cluster_detection Detection & Analysis Cell_Culture Culture Cardiac Cells in 96-well plates Antagonist_Incubation Pre-incubate with Test Compound (e.g., this compound) Cell_Culture->Antagonist_Incubation ISA_Incubation Incubate with Test Compound alone Cell_Culture->ISA_Incubation Agonist_Stimulation Stimulate with Isoproterenol Antagonist_Incubation->Agonist_Stimulation cAMP_Measurement Measure intracellular cAMP levels Agonist_Stimulation->cAMP_Measurement ISA_Incubation->cAMP_Measurement Analysis Generate Dose-Response Curves Calculate IC50 and EC50 cAMP_Measurement->Analysis

Workflow for Functional cAMP Assay.

3. Procedure:

  • Seed cardiac cells in a 96-well plate and grow to confluence.

  • For Antagonism: Pre-incubate the cells with varying concentrations of the test compound (this compound) for a specific time (e.g., 15-30 minutes).

  • Add a fixed concentration of isoproterenol (a concentration that gives a submaximal response, e.g., EC80) to the wells and incubate for a further period (e.g., 15 minutes).

  • For ISA: In a separate set of wells, incubate the cells with varying concentrations of the test compound alone.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Antagonism: Plot the cAMP concentration against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value.

    • ISA: Plot the cAMP concentration against the log concentration of the test compound to generate a stimulation curve. The maximal effect of the test compound relative to the maximal effect of a full agonist (isoproterenol) will determine the degree of intrinsic sympathomimetic activity.

Signaling Pathways

Activation of the beta-1 adrenergic receptor by an agonist like norepinephrine leads to a cascade of intracellular events, primarily mediated by the Gs protein pathway, resulting in increased cardiac contractility and heart rate. A beta-1 selective blocker like this compound competitively inhibits this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine (Agonist) Beta1AR β1-Adrenergic Receptor Norepinephrine->Beta1AR Activates This compound This compound (Antagonist) This compound->Beta1AR Blocks Gs_Protein Gs Protein Beta1AR->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Contraction Increased Cardiac Contraction & Heart Rate Ca_Channels->Contraction Leads to

Beta-1 Adrenergic Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Ridazolol Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general principles of pharmaceutical chemistry and the known stability of compounds with similar functional groups to Ridazolol. As there is limited publicly available stability data specifically for this compound, this guide should be used as a starting point for your own investigations.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a rapid decrease in concentration at neutral pH, even when stored in the dark. What is the likely cause?

A1: The most probable cause of degradation in aqueous solution at neutral pH for a molecule like this compound is hydrolysis. The pyridazinone ring in this compound's structure could be susceptible to hydrolysis, leading to ring-opening and loss of the active compound. While neutral pH is generally considered mild, some heterocyclic structures can be labile. It is also possible that if the solution is not properly buffered, the actual pH may be drifting into a range that accelerates degradation.

Q2: I've noticed a yellow discoloration of my this compound solution after it has been exposed to ambient laboratory light. Is this indicative of degradation?

A2: Yes, a color change upon exposure to light is a strong indicator of photodegradation. The aromatic chlorophenoxy group and the pyridazinone ring in this compound are chromophores that can absorb UV and visible light, leading to photochemical reactions. These reactions can result in the formation of colored degradation products. To confirm this, prepare a fresh solution and keep it protected from light (e.g., in an amber vial or wrapped in aluminum foil) and compare its stability to a solution exposed to light. Studies on other beta-blockers like propranolol have shown that they are susceptible to photodegradation, forming various photoproducts[1][2].

Q3: Could the buffer I'm using be affecting the stability of this compound?

A3: Absolutely. Buffer species can directly participate in degradation reactions. For example, phosphate buffers have been known to catalyze the hydrolysis of certain drugs. It is recommended to screen different buffer systems (e.g., citrate, acetate) at your target pH to determine if the buffer itself is influencing the stability of this compound.

Q4: I am dissolving a formulated version of this compound and observing faster degradation than expected. Why might this be?

A4: Excipients in a formulated product can significantly impact the stability of the active pharmaceutical ingredient (API) in solution. Some excipients can be hygroscopic and introduce moisture, which can accelerate hydrolysis[3]. Others may contain reactive impurities (e.g., peroxides in polymers) that can lead to oxidative degradation[4]. It is crucial to be aware of the full composition of the formulation and consider potential interactions between the excipients and this compound in your aqueous solution.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of this compound Solution

If your High-Performance Liquid Chromatography (HPLC) analysis reveals unexpected peaks that are not present in the initial solution, it indicates the formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to obtain the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

    • Conduct a Forced Degradation Study: Systematically expose your this compound solution to stress conditions (acid, base, oxidation, heat, and light) to see which conditions generate the same unknown peaks. This will help identify the nature of the degradation.

    • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the main this compound peak from all potential degradation products.

Issue 2: Precipitation or Cloudiness in the this compound Solution

Precipitation can occur for several reasons, including the formation of insoluble degradation products or changes in the solution's properties.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is this compound or a degradation product.

    • Check pH: Measure the pH of the solution. Degradation reactions can sometimes alter the pH, which in turn can affect the solubility of this compound or its degradants.

    • Evaluate Solvent System: The solubility of degradation products may be different from the parent compound. You may need to adjust your solvent system to maintain the solubility of all components.

Potential Degradation Pathways for this compound

The chemical structure of this compound contains several functional groups that are susceptible to degradation. The table below summarizes potential degradation pathways.

Degradation PathwaySusceptible Functional Group(s)Influencing FactorsPotential Degradation Products
Hydrolysis Pyridazinone ring, Ether linkagepH (acidic or basic), Temperature, Buffer typeRing-opened pyridazinone derivatives, 2-chlorophenol
Oxidation Secondary amine, Methylene groups adjacent to heteroatomsOxygen, Peroxides, Metal ions, LightN-oxides, Dealkylation products, Hydroxylated derivatives
Photodegradation Chlorophenoxy group, Pyridazinone ringUV and visible light, Presence of photosensitizersCleavage of the ether bond, Ring modification products, Radically-coupled dimers

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for stress testing to investigate the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with water to the desired final concentration for your experiments.

  • Acid Hydrolysis:

    • Mix an aliquot of the this compound solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the this compound solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified time.

    • Withdraw samples at time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the this compound solution in a neutral buffer at 60°C, protected from light.

    • Withdraw samples at specified time points and dilute for HPLC analysis.

  • Photostability Testing:

    • Expose an aliquot of the this compound solution in a transparent container to a photostability chamber (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, withdraw samples and dilute for HPLC analysis.

  • Analysis: Analyze all stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method.

Protocol 2: Generic Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method for this compound and its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength; a starting point could be around 230 nm or 270 nm.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare and degas the mobile phases.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the samples from the forced degradation study.

    • Record the chromatograms and integrate the peak areas for this compound and any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., loss of purity, color change) check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Correct Storage (e.g., store at 4°C, use amber vials) check_storage->improper_storage Incorrect forced_degradation Conduct Forced Degradation Study (Acid, Base, H2O2, Heat, Light) check_storage->forced_degradation Correct analyze_hplc Analyze by Stability-Indicating HPLC-MS forced_degradation->analyze_hplc identify_pathway Identify Degradation Pathway(s) analyze_hplc->identify_pathway hydrolysis Hydrolysis is the primary pathway identify_pathway->hydrolysis Degrades in Acid/Base oxidation Oxidation is the primary pathway identify_pathway->oxidation Degrades in H2O2 photodegradation Photodegradation is the primary pathway identify_pathway->photodegradation Degrades in Light mitigate_hydrolysis Adjust pH, use aprotic co-solvents, or lyophilize hydrolysis->mitigate_hydrolysis mitigate_oxidation Use antioxidants, purge with N2, use chelating agents oxidation->mitigate_oxidation mitigate_photo Protect from light (amber vials), use UV-absorbing excipients photodegradation->mitigate_photo

Caption: Troubleshooting workflow for diagnosing this compound instability.

Degradation_Pathway cluster_hydrolysis Hydrolysis (H+ or OH-) cluster_oxidation Oxidation ([O]) cluster_photodegradation Photodegradation (hv) This compound This compound Hydrolysis_Product Pyridazinone Ring-Opened Product This compound->Hydrolysis_Product H₂O Oxidation_Product N-Oxide on Secondary Amine This compound->Oxidation_Product e.g., H₂O₂ Photo_Product Cleavage of Ether Linkage (forms 2-chlorophenol) This compound->Photo_Product Light

References

Technical Support Center: Optimizing Ridazolol Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ridazolol concentration in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective β-1 adrenergic receptor antagonist with moderate intrinsic sympathomimetic activity.[1][2] Its primary mechanism of action is to competitively block the binding of catecholamines, such as norepinephrine and epinephrine, to β-1 adrenergic receptors. These receptors are predominantly found in cardiac tissue.[1][2]

Q2: What is the first step in determining the optimal concentration of this compound for my in vitro experiments?

A2: The crucial first step is to perform a dose-response study to determine the concentration range over which this compound exhibits its desired biological effect in your specific cell line or assay system. It is also vital to assess the cytotoxicity of this compound to identify a concentration window that is effective without causing significant cell death.

Q3: I cannot find specific in vitro concentration recommendations for this compound. Where should I start?

A3: While specific in vitro studies on this compound are limited in recent literature, data from other well-characterized β-1 adrenergic receptor antagonists can provide a valuable starting point. A broad concentration range, from nanomolar (nM) to micromolar (µM), is recommended for initial screening.

Q4: How does the intrinsic sympathomimetic activity (ISA) of this compound affect its in vitro application?

A4: The moderate intrinsic sympathomimetic activity of this compound means that, in addition to blocking the receptor, it can also cause a partial activation. This dual effect should be considered when interpreting experimental results. For instance, at certain concentrations, you might observe a slight stimulation of the signaling pathway in the absence of an agonist.

Q5: What are the expected downstream effects of this compound in a cell-based assay?

A5: As a β-1 adrenergic receptor antagonist, this compound is expected to inhibit the signaling cascade initiated by β-1 adrenergic agonists. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of its target proteins.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Concentration is too low.2. The cell line does not express sufficient levels of the β-1 adrenergic receptor.3. The agonist concentration is too high, outcompeting this compound.4. Incorrect assay conditions (e.g., incubation time, temperature).5. This compound has degraded.1. Increase the concentration range of this compound in your dose-response experiment.2. Verify β-1 adrenergic receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.3. Perform a cross-titration of both the agonist and this compound to find an optimal concentration for both.4. Review and optimize your experimental protocol.5. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C) and use freshly prepared dilutions.
High cell death or cytotoxicity 1. this compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic to the cells.3. Prolonged incubation time.1. Lower the concentration range of this compound. Perform a cytotoxicity assay to determine the maximum non-toxic concentration.2. Ensure the final solvent concentration in the cell culture medium is low (typically ≤0.5% for DMSO) and include a vehicle control in your experiments.3. Reduce the incubation time and perform a time-course experiment to find the optimal duration.
High variability between replicates 1. Inconsistent cell seeding.2. Inaccurate pipetting of this compound or other reagents.3. Edge effects in multi-well plates.4. this compound precipitation upon dilution in aqueous media.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.2. Use calibrated pipettes and ensure proper mixing of all solutions.3. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.4. Visually inspect for precipitation after dilution. If observed, try vortexing or gentle warming. Consider preparing intermediate dilutions in a co-solvent if solubility issues persist.
Unexpected stimulatory effect 1. Intrinsic sympathomimetic activity (ISA) of this compound.2. Off-target effects at high concentrations.1. This may be an inherent property of this compound. Characterize this effect at different concentrations.2. Test this compound in a cell line lacking the β-1 adrenergic receptor to investigate off-target effects.

Data Presentation

Table 1: Suggested Starting Concentrations for In Vitro Experiments with β-1 Adrenergic Receptor Antagonists

Disclaimer: The following concentration ranges are based on published data for other β-1 adrenergic receptor antagonists and should be used as a starting point for optimizing this compound in your specific experimental setup. Empirical determination of the optimal concentration range for this compound is essential.

CompoundTypical In Vitro Concentration RangeCell Type/Assay (Example)
This compound (Suggested) 10 nM - 100 µM Cardiomyocytes, HEK293 cells expressing β-1 AR
Metoprolol0.1 µM - 10 µMRat atria
Propranolol0.2 µM - 1 mMRat perfused lung
AtenololPlasma-equivalent concentrationsHuman lymphocytes

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is to assess the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 100X stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2X working solutions by serially diluting the stock in a serum-free medium.

  • Treatment: Remove the growth medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Functional Antagonism Assay (cAMP Measurement)

This protocol measures the ability of this compound to inhibit agonist-induced cAMP production.

  • Cell Seeding and Culture: Seed cells expressing the β-1 adrenergic receptor in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Pre-treatment with this compound: Wash the cells with a serum-free medium. Add this compound at various concentrations (in a medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation) and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a known β-1 adrenergic agonist (e.g., isoproterenol) at a fixed concentration (typically the EC80) to all wells except the negative control.

  • Incubation: Incubate for 10-15 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Plot the cAMP concentration against the log of this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol beta1AR β1-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response (e.g., Increased Heart Rate, Contraction) Targets->Response Agonist Agonist (e.g., Norepinephrine) Agonist->beta1AR Activates This compound This compound (Antagonist) This compound->beta1AR Blocks

Caption: β-1 Adrenergic Receptor Signaling Pathway and Point of this compound Inhibition.

G start Start: Determine Experimental Goal dose_response 1. Initial Dose-Response Screening (e.g., 10 nM to 100 µM) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTT) Determine CC50 dose_response->cytotoxicity functional_assay 3. Functional Assay (e.g., cAMP measurement) Determine IC50 dose_response->functional_assay refine_range 4. Refine Concentration Range Based on CC50 and IC50 cytotoxicity->refine_range functional_assay->refine_range definitive_exp 5. Definitive Experiments with Optimized Concentration refine_range->definitive_exp

Caption: Experimental Workflow for Optimizing this compound Concentration.

References

Identifying and mitigating off-target effects of Ridazolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and mitigating potential off-target effects of Ridazolol, a β1-adrenergic receptor antagonist. The information is designed to assist researchers in designing robust experiments, interpreting results accurately, and ensuring the highest possible specificity in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a selective antagonist of the β1-adrenergic receptor (β1-AR), a G-protein coupled receptor (GPCR).[1][2] Its primary mechanism involves competing with endogenous catecholamines, such as norepinephrine and epinephrine, for binding to the β1-AR. This inhibition blocks the downstream signaling cascade, which includes the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[3] By blocking this pathway in cardiac tissues, this compound reduces heart rate, myocardial contractility, and cardiac output.[3]

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound is designed for selectivity towards the β1-AR, like many small molecules, it has the potential to interact with other unintended biological targets. These "off-target" interactions can lead to a variety of issues in research and development, including:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the on-target (β1-AR) effect when it is, in fact, caused by an off-target interaction.

  • Unforeseen side effects: In a clinical context, off-target binding is a common cause of adverse drug reactions.[4]

  • Reduced therapeutic efficacy: Off-target binding can sometimes counteract the desired therapeutic effect.

A thorough understanding of this compound's selectivity profile is therefore crucial for the accurate interpretation of research data and for predicting its potential clinical effects.

Q3: What are the likely off-target categories for a β1-adrenergic receptor antagonist like this compound?

Based on the pharmacology of beta-blockers and the structural similarities among GPCRs, potential off-targets for this compound could include:

  • Other Adrenergic Receptors: Low-affinity binding to β2-adrenergic or α-adrenergic receptors.

  • Other GPCRs: Interaction with other GPCRs, such as serotonin, dopamine, or gut hormone receptors, due to structural similarities in the ligand-binding pockets.

  • Ion Channels: Some beta-blockers are known to have membrane-stabilizing activity through interactions with ion channels.

  • Metabolic Enzymes: Modulation of metabolic pathways has been observed with some beta-blockers.

Q4: How can I experimentally determine the off-target profile of this compound?

A multi-pronged approach combining in vitro and cell-based assays is recommended:

  • Broad Selectivity Screening: Utilize a commercially available GPCR screening panel to assess this compound's binding affinity against a wide range of GPCRs. This is analogous to kinome profiling for kinase inhibitors.

  • Cell-Based Functional Assays: Measure the functional consequences of this compound binding in cells expressing potential off-target receptors. This can include second messenger assays (e.g., cAMP, calcium flux) or receptor internalization assays.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with the known effects of β1-AR blockade. Any discrepancies may suggest off-target activity.

  • Rescue Experiments: In cells expressing a potential off-target, overexpress that target to see if it mitigates the observed effect of this compound.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps & Mitigation Strategies
Unexpected cellular phenotype not consistent with β1-AR blockade. The observed effect is mediated by an unknown off-target.1. Conduct a broad GPCR binding assay: Screen this compound against a large panel of GPCRs to identify potential off-targets. 2. Perform a literature search: Investigate if similar phenotypes have been observed with other beta-blockers and linked to specific off-targets. 3. Use a structurally unrelated β1-AR antagonist: If the phenotype persists with a different chemical scaffold, it is more likely to be an on-target effect.
High levels of cytotoxicity at effective concentrations. The cytotoxicity is caused by binding to an essential off-target protein.1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which toxicity is observed. 2. Screen for off-target binding: A broad screening panel may identify off-targets known to be involved in cell viability pathways. 3. Modify the chemical structure of this compound: If a specific off-target is identified, medicinal chemistry efforts can be directed to design analogs with reduced affinity for the off-target while maintaining on-target potency.
Inconsistent results between different cell lines. Cell lines may have varying expression levels of on- and off-target receptors.1. Characterize receptor expression: Use techniques like qPCR or western blotting to quantify the expression levels of β1-AR and suspected off-target receptors in the cell lines being used. 2. Use a cell line with minimal off-target expression: If an off-target is identified, choose a cell line that does not express this receptor for on-target validation studies. 3. Genetically modify cell lines: Use CRISPR or siRNA to knock out or knock down the expression of the suspected off-target to confirm its role in the observed phenotype.
Observed effect is not rescued by overexpression of β1-AR. The effect is independent of the intended target and is mediated by an off-target.1. Validate the rescue experiment: Ensure that the overexpressed β1-AR is functional. 2. Identify the responsible off-target: Utilize broad screening panels and functional assays for potential off-targets. 3. Perform rescue experiments with the identified off-target: Overexpression of the true target should rescue the phenotype.

Data Presentation: Hypothetical Off-Target Profile of this compound

The following tables present hypothetical, yet plausible, quantitative data from off-target screening assays for this compound.

Table 1: GPCR Binding Affinity Profile of this compound (1 µM Screen)

ReceptorLigand% Inhibition
β1-Adrenergic [³H]-CGP12177 98%
β2-Adrenergic[³H]-CGP1217735%
α2A-Adrenergic[³H]-Rauwolscine15%
5-HT1A[³H]-8-OH-DPAT48%
Dopamine D2[³H]-Spiperone22%
Muscarinic M2[³H]-AF-DX 3848%

This table summarizes the percent inhibition of radioligand binding to a panel of GPCRs at a single concentration of this compound.

Table 2: IC50 Values for Putative Off-Targets of this compound

ReceptorIC50 (nM)
β1-Adrenergic 1.2
β2-Adrenergic850
5-HT1A620

This table shows the half-maximal inhibitory concentration (IC50) of this compound for its primary target and the most significant putative off-targets identified in the initial screen.

Experimental Protocols

Protocol 1: In Vitro GPCR Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the GPCR of interest.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and the diluted this compound or vehicle control.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a filter mat that retains the cell membranes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the Ki or IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based cAMP Functional Assay

Objective: To assess the functional effect of this compound on Gs or Gi-coupled receptor signaling.

Methodology:

  • Cell Culture: Culture cells expressing the target receptor (either endogenous or recombinant) in a suitable plate format.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.

  • Receptor Stimulation: Stimulate the cells with a known agonist for the target receptor to induce a cAMP response.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of this compound. For an antagonist, you would expect a rightward shift in the agonist dose-response curve.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Phenotypic Analysis cluster_3 Mitigation start This compound screen Broad GPCR Binding Assay (e.g., 100+ GPCRs at 1µM) start->screen dose_response Dose-Response Binding Assay (IC50 Determination) screen->dose_response functional_assay Functional Cellular Assay (e.g., cAMP, Calcium Flux) dose_response->functional_assay phenotype Cellular Phenotypic Assays (e.g., Proliferation, Migration) functional_assay->phenotype rescue Rescue Experiments (Overexpression or Knockdown) phenotype->rescue sar Structure-Activity Relationship (SAR) (Design more selective analogs) rescue->sar

Caption: Workflow for identifying and mitigating off-target effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway (β1-AR) cluster_off_target Potential Off-Target Pathway (e.g., 5-HT1A) Ridazolol_on This compound beta1AR β1-AR Ridazolol_on->beta1AR Antagonizes Gs Gs Protein beta1AR->Gs AC_on Adenylyl Cyclase Gs->AC_on cAMP_on cAMP AC_on->cAMP_on PKA_on PKA cAMP_on->PKA_on effect_on Decreased Heart Rate & Contractility PKA_on->effect_on Ridazolol_off This compound HT1A 5-HT1A Receptor Ridazolol_off->HT1A Antagonizes Gi Gi Protein HT1A->Gi AC_off Adenylyl Cyclase Gi->AC_off cAMP_off cAMP AC_off->cAMP_off effect_off Unintended Cellular Effects cAMP_off->effect_off

Caption: On-target vs. a potential off-target signaling pathway for this compound.

References

Technical Support Center: Overcoming Poor Solubility of Ridazolol in Assay Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Ridazolol in aqueous assay buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a β-adrenergic receptor antagonist that has been investigated for its effects on cardiovascular diseases.[1] Like many small molecule drugs, particularly those with a pyridazinone structure, this compound can exhibit poor solubility in aqueous solutions, which are the basis for most biological assays.[2] Poor solubility can lead to inaccurate and unreliable experimental results due to precipitation of the compound, leading to a lower effective concentration than intended.

Q2: What are the key physicochemical properties of this compound to consider for solubility?

  • Chemical Structure: this compound possesses a pyridazinone core, a substituted phenoxy group, and a secondary amine in the side chain. The presence of the amine group suggests that this compound is a weakly basic compound.

  • logP: The calculated octanol-water partition coefficient (logP) for this compound is 1.6. This relatively low value indicates that it is not excessively lipophilic.

  • pKa: The secondary amine group is the most likely site of protonation. While an experimental pKa is unavailable, similar beta-blockers with amine side chains, such as Carvedilol, have a basic pKa around 7.8.[3] It is reasonable to assume that this compound has a pKa in a similar range, making its solubility pH-dependent.

  • Salt Form: this compound may be available as a free base or as a salt (e.g., hydrochloride). The salt form is generally more water-soluble.[4]

Troubleshooting Guide: Improving this compound Solubility in Assay Buffers

This guide provides a stepwise approach to address the poor solubility of this compound in your experiments. Start with the simplest methods and proceed to more complex solutions as needed.

Troubleshooting_Workflow cluster_0 Initial Steps cluster_1 Optimization of Assay Buffer cluster_2 Advanced Solubilization Techniques cluster_3 Final Check Start Start: this compound Precipitation Observed Prepare_Stock 1. Prepare a Concentrated Stock Solution in an Organic Solvent Start->Prepare_Stock Adjust_pH 2. Adjust the pH of the Assay Buffer Prepare_Stock->Adjust_pH Add_Cosolvent 3. Use a Cosolvent in the Assay Buffer Adjust_pH->Add_Cosolvent If precipitation persists Use_Surfactant 4. Incorporate a Non-ionic Surfactant Add_Cosolvent->Use_Surfactant Use_Cyclodextrin 5. Employ Cyclodextrins Use_Surfactant->Use_Cyclodextrin If precipitation persists Verify_Solubility 6. Verify Solubility and Compound Integrity Use_Cyclodextrin->Verify_Solubility End Proceed with Assay Verify_Solubility->End

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Prepare a Concentrated Stock Solution in an Organic Solvent

Issue: this compound does not dissolve directly in the aqueous assay buffer.

Solution: Prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it into the assay buffer.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is a powerful and widely used solvent for poorly soluble compounds and is known to be effective for pyridazinone derivatives.[3]

  • Ethanol: Another common solvent for preparing stock solutions.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 3.73 mg of this compound (Molecular Weight: 373.23 g/mol ).

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Consideration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1%, and often as low as 0.1%) to avoid solvent effects on your biological system. Always include a vehicle control (assay buffer with the same final concentration of the organic solvent) in your experiments.

Adjust the pH of the Assay Buffer

Issue: this compound precipitates when the organic stock solution is diluted into the aqueous assay buffer.

Explanation: As this compound is likely a weak base, its solubility is pH-dependent. At a pH below its pKa, the amine group will be protonated, increasing its polarity and aqueous solubility.

Recommended Action: Lower the pH of your assay buffer. A good starting point is to test a range of pH values from 6.0 to 7.4.

Experimental Protocol: pH Screening for this compound Solubility

  • Buffer Preparation: Prepare your primary assay buffer (e.g., Phosphate-Buffered Saline (PBS) or Tris-HCl) at several different pH values (e.g., 6.0, 6.5, 7.0, and 7.4).

  • Dilution Series: Prepare a series of dilutions of your this compound stock solution in each of the prepared buffers to your desired final assay concentrations.

  • Observation: Visually inspect the solutions for any signs of precipitation immediately after dilution and after a period equivalent to your assay incubation time.

  • Quantification (Optional): To quantify solubility, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

Table 1: Common Biological Buffers and their pKa Values

Buffer SystempKa at 25°CUseful pH Range
Phosphate7.206.2 - 8.2
Tris8.067.5 - 9.0
HEPES7.486.8 - 8.2
MOPS7.206.5 - 7.9
PIPES6.766.1 - 7.5

Note: Ensure that the chosen pH is compatible with the biological system you are studying (e.g., cells, enzymes).

Use a Cosolvent in the Assay Buffer

Issue: Adjusting the pH is not sufficient to maintain this compound in solution or is not compatible with the experimental system.

Solution: Incorporate a small percentage of a water-miscible organic solvent (cosolvent) into your final assay buffer.

Recommended Cosolvents:

  • DMSO

  • Ethanol

  • Polyethylene Glycol (PEG 300 or PEG 400)

  • Propylene Glycol

Experimental Protocol: Cosolvent Titration

  • Prepare Cosolvent Buffers: Prepare your assay buffer containing different final concentrations of a cosolvent (e.g., 1%, 2%, 5% v/v DMSO).

  • Add this compound: Add your this compound stock solution to the cosolvent-containing buffers to achieve the desired final concentration.

  • Assess Solubility: Observe for precipitation.

  • Cell Viability/Enzyme Activity Control: It is crucial to test the effect of the chosen cosolvent concentration on your biological system to ensure it does not cause toxicity or interfere with the assay.

Cosolvent_Mechanism cluster_Water Aqueous Buffer cluster_Cosolvent Buffer with Cosolvent Water Water Molecules (High Polarity) Ridazolol_ppt This compound (Precipitated) Ridazolol_sol This compound (Solubilized) Ridazolol_ppt->Ridazolol_sol Increased Solubility Water_Cosolvent Water + Cosolvent (Reduced Polarity)

Caption: Mechanism of cosolvency for improving drug solubility.

Incorporate a Non-ionic Surfactant

Issue: The use of cosolvents at tolerated concentrations is insufficient to solubilize this compound.

Solution: Add a low concentration of a non-ionic surfactant to the assay buffer. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.

Recommended Surfactants:

  • Tween® 20 (Polysorbate 20)

  • Tween® 80 (Polysorbate 80)

  • Triton™ X-100

Experimental Protocol: Surfactant Addition

  • Prepare Surfactant Buffer: Prepare your assay buffer containing a low concentration of a non-ionic surfactant. A typical starting concentration is 0.01% to 0.1% (v/v).

  • Add this compound: Dilute your this compound stock into the surfactant-containing buffer.

  • Observe and Control: Check for solubility and, importantly, test for any effects of the surfactant on your assay system. Surfactants can interfere with cell membranes and protein activity.

Employ Cyclodextrins

Issue: Surfactants interfere with the assay or are not effective enough.

Solution: Use cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs.

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer to make a stock solution (e.g., 10-50 mM).

  • Complexation: Add the this compound stock solution to the cyclodextrin-containing buffer.

  • Incubation: Gently mix and allow the solution to equilibrate for a period (e.g., 30 minutes to a few hours) to facilitate the formation of the inclusion complex.

  • Assay and Controls: Perform your assay and include controls to ensure the cyclodextrin itself does not affect the biological readout.

Cyclodextrin_Mechanism cluster_Before Before Complexation cluster_After After Complexation This compound This compound (Poorly Soluble) Complex Cyclodextrin This compound This compound->Complex:f1 Cyclodextrin Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Complex:f0

Caption: Formation of a soluble this compound-cyclodextrin inclusion complex.

Verify Solubility and Compound Integrity

Issue: To ensure the chosen solubilization method is valid and does not compromise the experiment.

Solution: After employing any of the above methods, it is good practice to confirm that this compound is truly in solution and has not degraded.

Recommended Verification Methods:

  • Visual Inspection: Check for any cloudiness or particulate matter against a dark background.

  • Microscopy: For cell-based assays, inspect the culture wells under a microscope for any signs of drug precipitation.

  • Centrifugation and Supernatant Analysis: Centrifuge the final assay solution at high speed. If this compound is fully dissolved, its concentration in the supernatant should be equal to the intended final concentration. This can be quantified by HPLC-UV or LC-MS.

  • Compound Stability: If harsh conditions (e.g., very low or high pH) are used, verify the chemical stability of this compound under these conditions using an appropriate analytical method.

Summary of Solubilization Strategies

Table 2: Comparison of Solubilization Techniques

MethodPrincipleTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Increase ionization of the weak basepH < pKa (e.g., 6.0-7.0)Simple, inexpensiveLimited by the pH tolerance of the assay system
Cosolvents Reduce the polarity of the aqueous buffer1-5% (v/v)Effective for many compoundsCan affect biological activity at higher concentrations
Surfactants Micellar encapsulation0.01-0.1% (v/v)Highly effectiveCan disrupt cell membranes and protein structure
Cyclodextrins Formation of inclusion complexes1-50 mMGenerally low toxicityCan sometimes interact with other components of the assay

By systematically applying these troubleshooting steps, researchers can overcome the challenges of this compound's poor solubility and obtain reliable and reproducible data in their in vitro assays.

References

Strategies to minimize variability in Ridazolol experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving Ridazolol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to variability in experiments with this compound, a β-1 adrenergic receptor (β1AR) antagonist.[1][2]

Q1: Why am I observing high variability in my IC50 values for this compound across replicate experiments?

A1: High variability in IC50 values can stem from multiple factors. A primary cause is inconsistency in experimental conditions.[3] To diagnose the issue, consider the following:

  • Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and handling.[4] Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is best practice to prepare single-use aliquots of your concentrated stock solution to maintain its integrity.[4]

  • Cell Health and Passage Number: The health and passage number of your cells are critical. Using cells that are over-confluent or have been passaged too many times can lead to phenotypic drift and altered responses to treatment. Always use healthy, viable cells within a consistent and recorded passage number range.

  • Assay Conditions: Minor variations in incubation times, temperature, or CO2 levels can significantly impact results. Ensure all plates are handled consistently.

Q2: My this compound stock solution appears to have a precipitate. What should I do?

A2: Precipitate in your stock solution indicates a solubility issue, which will lead to inaccurate dosing and high variability.

  • Troubleshooting Workflow for Solubility Issues

    G A Precipitate observed in stock solution B Review this compound solubility data A->B C Warm solution gently (e.g., 37°C water bath) B->C D Sonicate briefly C->D E Precipitate dissolves? D->E F Yes: Proceed with experiment, ensuring final solvent concentration is tolerated by cells E->F Yes G No: Prepare fresh stock solution E->G No H Consider alternative solvent or lower stock concentration G->H

    A troubleshooting workflow for addressing compound solubility issues.

  • Corrective Actions:

    • Review Solubility Data: Consult the manufacturer's datasheet for this compound's solubility in various solvents.

    • Optimize Solvent: If using DMSO, ensure the final concentration in your assay medium is non-toxic to your cells (typically <0.5%).

    • Gentle Warming: Briefly warming the solution (e.g., in a 37°C water bath) can help redissolve the compound.

    • Fresh Preparation: If precipitation persists, it is best to prepare a fresh stock solution.

Q3: I'm seeing an "edge effect" in my 96-well plates, where the outer wells behave differently. How can I minimize this?

A3: The "edge effect" is a common issue in plate-based assays, often caused by differential evaporation in the outer wells, leading to changes in media and compound concentrations.

  • Mitigation Strategies:

    • Hydration: Use a hydration chamber or place plates in a secondary container with sterile water-soaked paper towels to maintain humidity.

    • Plate Layout: Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to act as a buffer.

    • Sealing: Use breathable plate sealers to minimize evaporation while allowing for gas exchange.

    • Incubation: Ensure the incubator has good airflow and humidity control.

Q4: My negative and positive controls are not consistent between assays. What could be the cause?

A4: Inconsistent controls are a major red flag for assay variability.

  • Troubleshooting Control Inconsistency

    G A Inconsistent Control Results B Check Reagent Preparation and Storage A->B C Verify Cell Seeding Consistency A->C D Evaluate Pipetting Technique A->D E Assess Plate Reader Performance A->E F Review Data Normalization Method A->F

    Key areas to investigate when troubleshooting inconsistent assay controls.

  • Potential Causes & Solutions:

    • Reagent Preparation: Ensure all reagents, including cell culture media, buffers, and detection reagents, are prepared consistently and are not expired.

    • Cell Seeding: Use an automated cell counter to ensure a consistent number of viable cells are seeded in each well. Manual counting can have high variability.

    • Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

    • Automation: Where possible, automate liquid handling steps to reduce human error.

Data Presentation: Summary of Key Experimental Parameters

The following table summarizes critical parameters that should be standardized to minimize variability in this compound experiments.

ParameterRecommended RangePotential Source of VariabilityImpact on Results
Cell Seeding Density Cell line dependent (e.g., 5,000-20,000 cells/well for a 96-well plate)Inconsistent cell number per well.Alters signal-to-noise ratio; can affect IC50 values.
Passage Number < 20 (cell line dependent)High passage number can lead to genetic drift.Altered receptor expression and signaling response.
This compound Stock Conc. 1-10 mM in 100% DMSORepeated freeze-thaw cycles; improper storage.Compound degradation leading to reduced potency.
Final DMSO Conc. < 0.5%Inconsistent dilution across wells.Solvent toxicity can affect cell viability and mask compound effects.
Incubation Time Assay dependent (e.g., 15-30 min for antagonist pre-incubation)Variations in timing between plates.Incomplete antagonism or off-target effects.
Incubation Temperature 37°CFluctuations in incubator temperature.Affects enzyme kinetics and cell metabolism.

Experimental Protocols

This section provides a detailed methodology for a common experiment to assess the antagonist activity of this compound on the β1-adrenergic receptor by measuring cyclic AMP (cAMP) levels.

Protocol: In Vitro cAMP Assay for this compound (a β1AR Antagonist)

This assay measures the ability of this compound to inhibit the production of cAMP stimulated by an agonist, such as Isoproterenol.

  • Experimental Workflow

    G A 1. Seed Cells (e.g., CHO-K1 expressing human β1AR) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Pre-incubate with this compound (Various concentrations) B->C D 4. Stimulate with Agonist (e.g., Isoproterenol at EC80) C->D E 5. Lyse Cells and Detect cAMP (e.g., HTRF or ELISA) D->E F 6. Data Analysis (Calculate IC50) E->F

    A typical workflow for a cell-based cAMP antagonist assay.

Methodology:

  • Cell Culture and Seeding:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenergic receptor in appropriate media (e.g., Ham's F-12 with 10% FBS).

    • Harvest cells and perform a viability count.

    • Seed cells into a 96-well plate at a pre-optimized density and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, create a serial dilution of this compound in serum-free media or assay buffer.

    • Prepare a solution of a β-adrenergic agonist (e.g., Isoproterenol) at a concentration that elicits ~80% of the maximal response (EC80). This concentration must be determined in a separate agonist dose-response experiment.

  • Assay Procedure:

    • Wash the cells once with warm PBS or serum-free media.

    • Add the diluted this compound solutions to the appropriate wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no agonist" control.

    • Pre-incubate the plate with this compound for a specified time (e.g., 20 minutes) at 37°C.

    • Add the EC80 concentration of Isoproterenol to all wells except the "no agonist" control.

    • Incubate for an additional specified time (e.g., 15 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions precisely.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and the "no agonist" control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization: Signaling Pathway

This compound Mechanism of Action

This compound is a competitive antagonist of the β1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). In its target tissues (e.g., cardiac muscle), the β1AR is typically activated by endogenous catecholamines like norepinephrine. This activation stimulates adenylyl cyclase to produce cAMP, leading to downstream signaling. This compound blocks this initial binding step.

G cluster_0 Cell Membrane cluster_1 Intracellular Norepinephrine Norepinephrine β1-Adrenergic Receptor β1-Adrenergic Receptor Norepinephrine->β1-Adrenergic Receptor Activates This compound This compound This compound->β1-Adrenergic Receptor Blocks Gαs Gαs β1-Adrenergic Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Downstream Effects Downstream Cellular Response PKA->Downstream Effects

Simplified signaling pathway of the β1-adrenergic receptor and the inhibitory action of this compound.

References

Ridazolol assay interference from common lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ridazolol analytics. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential interferences in this compound assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern for this compound analytics?

Q2: What are the most common sources of interference in drug assays?

A2: Interference can originate from various sources, including:

  • Sample Matrix: Endogenous components in biological samples (e.g., plasma, urine) like lipids, proteins, and metabolites can interfere.[3][4]

  • Reagents and Solvents: Impurities in solvents, buffer salts, or degradation of reagents can introduce interfering substances. For example, different brands or grades of solvents can be a source of interference.

  • Labware and Equipment: Leachables from plastic consumables (e.g., collection tubes, pipette tips) or contamination within the HPLC system can introduce extraneous peaks.

  • Drug Metabolites: Metabolites of this compound may have similar structures and could potentially cross-react in immunoassays or co-elute in chromatographic methods.

  • Compound Properties: The physicochemical properties of this compound itself, such as aggregation at high concentrations, can lead to non-specific interactions.

Q3: My this compound HPLC assay is showing unexpected peaks. What should I do?

A3: Unexpected peaks in an HPLC chromatogram are a common sign of interference. The first step is to systematically identify the source. Refer to the Troubleshooting Guide below for a step-by-step approach to diagnosing and resolving this issue. Common causes include contaminated mobile phase, issues with the sample preparation, or contamination in the HPLC system itself.

Troubleshooting Guides

Issue 1: Inconsistent Results in a this compound ELISA

Symptom: High variability between replicate wells or a drift in signal across the plate.

Possible Causes & Solutions:

CauseRecommended Action
Edge Effects Avoid using the outer wells of the microplate, or fill them with a blank solution.
Pipetting Error Ensure proper pipette calibration and technique. Use a multichannel pipette for simultaneous addition of reagents where possible.
Inadequate Washing Increase the number of wash steps or the soaking time to ensure complete removal of unbound reagents.
Reagent Degradation Prepare fresh reagents and antibodies. Avoid repeated freeze-thaw cycles of stock solutions.
Matrix Interference Perform a spike and recovery experiment in the relevant biological matrix to assess for interference. If interference is observed, consider further sample dilution or alternative sample preparation methods.
Issue 2: Drifting Retention Times in this compound HPLC Analysis

Symptom: The retention time for the this compound peak is not consistent between injections.

Possible Causes & Solutions:

CauseRecommended Action
Pump Malfunction Check for leaks in the pump and ensure proper solvent delivery. A fluctuating backpressure can indicate a pump issue.
Mobile Phase Issues Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
Column Temperature Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.
Column Degradation The column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail.

Experimental Protocols

Protocol 1: Spike and Recovery for Identifying Matrix Effects

Objective: To determine if components of a biological matrix (e.g., plasma) are interfering with the quantification of this compound.

Methodology:

  • Prepare a known concentration of this compound standard in the assay buffer.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the known concentration of this compound into the assay buffer.

    • Set B (Spiked Matrix): Spike the same known concentration of this compound into the biological matrix.

    • Set C (Blank Matrix): Use the biological matrix without any spiked this compound to measure the background signal.

  • Analyze all three sets of samples using the established this compound assay.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Matrix - Concentration in Blank Matrix) / Concentration in Neat Solution] * 100

  • A recovery rate significantly different from 100% (e.g., <85% or >115%) suggests the presence of matrix interference.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of this compound that could interfere with the assay.

Methodology:

  • Prepare solutions of this compound in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat at 60°C

    • Photolytic: Expose to UV light

  • Incubate the solutions for a defined period (e.g., 24 hours).

  • Neutralize the acidic and basic solutions.

  • Analyze the stressed samples using a high-resolution chromatographic method (e.g., LC-MS/MS) to separate and identify this compound and its degradation products.

  • This information helps in developing a stability-indicating method that can distinguish the parent drug from any potential interfering degradants.

Visual Guides

Troubleshooting_Workflow start Inaccurate this compound Assay Result check_controls Are Controls (QC, Blank) Within Acceptable Limits? start->check_controls investigate_reagents Investigate Reagents & Standards - Fresh Preps? - Correct Storage? check_controls->investigate_reagents No investigate_matrix Perform Spike and Recovery Experiment (Protocol 1) check_controls->investigate_matrix Yes end_revalidate Re-validate Assay investigate_reagents->end_revalidate investigate_instrument Investigate Instrument Performance - Calibration? - System Suitability? investigate_instrument->end_revalidate matrix_effect Matrix Effect Confirmed investigate_matrix->matrix_effect Recovery <85% or >115% no_matrix_effect No Significant Matrix Effect investigate_matrix->no_matrix_effect Recovery 85-115% optimize_sample_prep Optimize Sample Preparation - Dilution - Protein Precipitation - Solid Phase Extraction matrix_effect->optimize_sample_prep optimize_sample_prep->end_revalidate no_matrix_effect->investigate_instrument

Caption: Troubleshooting workflow for inaccurate this compound assay results.

HPLC_Interference_Source_Identification start Unexpected Peak in This compound HPLC Chromatogram inject_blank Inject Mobile Phase Blank start->inject_blank peak_present_blank Peak Present inject_blank->peak_present_blank Yes peak_absent_blank Peak Absent inject_blank->peak_absent_blank No source_mobile_phase Source: Contaminated Mobile Phase or System peak_present_blank->source_mobile_phase inject_sample_blank Inject Sample Diluent Blank peak_absent_blank->inject_sample_blank peak_present_sample_blank Peak Present inject_sample_blank->peak_present_sample_blank Yes peak_absent_sample_blank Peak Absent inject_sample_blank->peak_absent_sample_blank No source_sample_prep Source: Contaminated Sample Prep Reagents peak_present_sample_blank->source_sample_prep source_matrix Source: Sample Matrix or this compound Metabolite peak_absent_sample_blank->source_matrix

Caption: Decision tree for identifying the source of HPLC interference.

References

Long-term storage and stability conditions for Ridazolol stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, stability, and handling of Ridazolol stock solutions for researchers, scientists, and drug development professionals. As specific experimental data on this compound's solubility and stability are limited in publicly available literature, the following recommendations are based on general best practices for handling small molecule inhibitors. It is crucial for researchers to validate these conditions for their specific experimental needs.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the preparation, storage, and use of this compound stock solutions.

1. What is the recommended solvent for preparing this compound stock solutions?

2. How should I prepare a this compound stock solution?

To ensure accuracy and consistency, follow a standardized protocol for stock solution preparation. A general procedure is provided in the "Experimental Protocols" section below. Always use high-purity, anhydrous solvents to minimize degradation.

3. What are the recommended storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. One supplier suggests that this compound solid is stable for at least two years at -20°C. To minimize freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use volumes. Protect solutions from light by using amber vials or by wrapping clear vials in foil.

4. My this compound stock solution has precipitated after storage. What should I do?

Precipitation upon freezing or during storage can occur if the compound's solubility limit is exceeded at lower temperatures. To resolve this, gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate until the precipitate redissolves completely. Before use, ensure that the solution is clear and homogenous. To prevent future precipitation, consider preparing a slightly more dilute stock solution.

5. I am observing inconsistent results in my experiments using the this compound stock solution. What could be the cause?

Inconsistent results may stem from several factors:

  • Degradation: The compound may be degrading under your storage or experimental conditions. Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.

  • Inaccurate Concentration: This could be due to weighing errors during preparation, solvent evaporation, or incomplete dissolution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation and precipitation.

  • Contamination: The stock solution may have been contaminated during preparation or handling.

It is advisable to prepare fresh stock solutions periodically and to perform regular quality control checks.

6. How can I check the stability of my this compound stock solution?

The most reliable method to assess the stability of your stock solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound. A general protocol for a stability study is provided below.

Data Presentation

Due to the lack of specific public data for this compound, the following table provides general guidelines for the storage and stability of small molecule stock solutions. These are not validated data for this compound and should be used as a starting point for your own stability studies.

SolventStorage TemperatureGeneral Long-Term Stability (with proper handling)Recommendations
DMSO-20°C6 months - 1 yearAliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.
DMSO-80°C> 1 yearPreferred for very long-term storage. Aliquot and protect from light.
Ethanol-20°C3 - 6 monthsUse with caution due to higher volatility. Seal vials tightly. Protect from light.
Aqueous Buffers4°C24 - 48 hoursPrepare fresh for each experiment. Prone to hydrolysis and microbial growth.
Aqueous Buffers-20°CVariable (days to weeks)Stability is highly dependent on the compound and buffer composition. Prone to degradation upon freezing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 373.23 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 373.23 g/mol = 0.00373 g = 3.73 mg

  • Weigh the this compound: Carefully weigh out 3.73 mg of this compound powder on an analytical balance and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials. Store at -20°C or -80°C for long-term storage.

Protocol 2: Experimental Workflow for Assessing Stock Solution Stability

This protocol outlines a general procedure to determine the stability of a this compound stock solution over time using HPLC.

Objective: To quantify the concentration of this compound in a stock solution at various time points and storage conditions.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized for this compound)

  • High-purity standards of this compound

Procedure:

  • Initial Analysis (T=0):

    • Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.

    • Dilute an aliquot of your newly prepared stock solution to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted stock solution into the HPLC system and record the peak area of this compound.

    • Determine the initial concentration of the stock solution using the calibration curve. This will serve as your baseline (100% concentration).

  • Sample Storage:

    • Store aliquots of the stock solution under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a stored aliquot from each condition.

    • Allow the aliquot to thaw completely and come to room temperature. Ensure it is fully dissolved.

    • Dilute and analyze the sample by HPLC as described in step 1.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Express the stability as a percentage of the initial concentration.

    • A common threshold for stability is when the concentration drops below 90% of the initial concentration.

Visualizations

Ridazolol_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve qc_initial Initial QC (e.g., HPLC) dissolve->qc_initial aliquot Aliquot into Single-Use Vials qc_initial->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for Preparation, Storage, and Use of this compound Stock Solutions.

Troubleshooting_Ridazolol_Stock cluster_issues Problem Identification cluster_solutions_precip Precipitation Solutions cluster_solutions_inconsistent Inconsistency Solutions start Issue with Stock Solution precipitation Precipitation Observed? start->precipitation inconsistent_results Inconsistent Experimental Results? start->inconsistent_results warm_vortex Gently Warm and Vortex/Sonicate precipitation->warm_vortex Yes check_degradation Suspect Degradation? inconsistent_results->check_degradation Yes check_handling Review Handling Procedures inconsistent_results->check_handling No check_conc Is Concentration too High? warm_vortex->check_conc lower_conc Prepare a More Dilute Stock check_conc->lower_conc Yes stability_study Perform Stability Study (HPLC) check_degradation->stability_study new_stock Prepare Fresh Stock Solution check_handling->new_stock stability_study->new_stock

Caption: Troubleshooting Guide for Common this compound Stock Solution Issues.

References

Refining dose-response protocols for Ridazolol studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ridazolol Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with this compound. The information is designed to assist with the refinement of dose-response protocols and to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our this compound dose-response assays between replicate plates. What are the common causes and solutions?

A1: High inter-plate variability is a common issue in cell-based assays. Several factors can contribute to this:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells can significantly impact the results.

    • Solution: Ensure thorough cell suspension mixing before and during seeding. Use a calibrated multichannel pipette and consider using a cell counter to verify cell density.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, leading to skewed results.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Reagent Preparation: Inconsistent dilution of this compound or other reagents can introduce significant errors.

    • Solution: Prepare a single stock solution of this compound and perform serial dilutions fresh for each experiment. Vortex thoroughly between each dilution step.

  • Incubation Time and Temperature: Minor variations in incubation periods or temperature can affect cellular responses.

    • Solution: Use a calibrated incubator and ensure consistent timing for all plates. Stagger the addition of reagents to minimize timing differences between the first and last wells.

Q2: The maximum response (Emax) of this compound in our cAMP assay is lower than expected based on published data. What could be the issue?

A2: A lower-than-expected Emax can indicate several problems:

  • Cell Health and Passage Number: Cells that are unhealthy, senescent, or at a high passage number may exhibit a diminished response.

    • Solution: Use cells at a consistent and low passage number. Regularly check cell viability using methods like Trypan Blue exclusion. Ensure cells are not overgrown before treatment.

  • Agonist Degradation: this compound may be unstable under certain storage or experimental conditions.

    • Solution: Aliquot this compound stock solutions and store them at the recommended temperature (e.g., -80°C). Avoid repeated freeze-thaw cycles. Prepare working solutions immediately before use.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor downregulation or desensitization.

    • Solution: Optimize the stimulation time. A time-course experiment can help determine the point of maximal signaling before desensitization occurs.

  • Assay Reagent Issues: The performance of assay components, such as the cAMP detection antibody or substrate, may be suboptimal.

    • Solution: Check the expiration dates of all assay kit components. Run positive controls with a known activator of adenylyl cyclase, such as Forskolin, to ensure the assay is performing correctly.

Q3: Our this compound EC50 values are inconsistent across experiments. How can we improve the reproducibility?

A3: EC50 value variability often stems from subtle inconsistencies in the experimental protocol.

  • Serum in Media: Components in fetal bovine serum (FBS) can bind to the compound or interfere with receptor signaling.

    • Solution: For acute stimulation experiments, consider starving the cells in serum-free media for a few hours before adding this compound.

  • Inaccurate Pipetting: Small volume errors during the preparation of the dilution series can lead to significant shifts in the calculated EC50.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For low-volume additions, use a new tip for each concentration.

  • Curve Fitting Algorithm: The choice of nonlinear regression model can impact the calculated EC50.

    • Solution: Use a consistent curve-fitting model (e.g., four-parameter logistic regression) for all analyses. Ensure the top and bottom plateaus of the curve are well-defined by your concentration range.

Data Presentation: Comparative Dose-Response of this compound

The following tables summarize typical quantitative data obtained from in vitro this compound experiments. These values should be used as a reference for expected outcomes.

Table 1: Receptor Binding Affinity

ParameterHEK293-β2AR Cells
Ki (nM) 15.2 ± 2.1
Assay Type Competitive Radioligand Binding
Radioligand [3H]-Dihydroalprenolol

Table 2: Functional Potency in Downstream Signaling

ParameterHEK293-β2AR CellsCHO-K1-β2AR Cells
cAMP Accumulation EC50 (nM) 25.8 ± 4.531.2 ± 5.3
PKA Activation EC50 (nM) 30.1 ± 3.935.5 ± 4.8
Assay Incubation Time 30 minutes30 minutes

Experimental Protocols

Protocol 1: Whole-Cell cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels following this compound stimulation in a cell line overexpressing the β2-adrenergic receptor (β2AR).

  • Cell Seeding:

    • Culture HEK293 cells stably expressing β2AR in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 5,000 cells per well in a 96-well solid white plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series (e.g., 1:10) in serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Cell Stimulation:

    • Carefully aspirate the culture media from the wells.

    • Add 50 µL of serum-free media containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C.

    • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Isoproterenol).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF, ELISA, or LANCE assay kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% response) and the maximum response of a full agonist (100% response).

    • Plot the normalized response versus the log of the this compound concentration.

    • Use a four-parameter logistic equation in a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values.

Visualizations

Signaling Pathway

Ridazolol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor (β2AR) This compound->Beta2AR Binds G_Protein Gs Protein (α, β, γ subunits) Beta2AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Downstream Downstream Cellular Response CREB->Downstream

Caption: Hypothetical signaling pathway for this compound via the β2-adrenergic receptor.

Experimental Workflow

Dose_Response_Workflow Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate 24h Seed->Incubate1 Stimulate 4. Add Compound to Cells Incubate1->Stimulate Prepare 3. Prepare this compound Serial Dilutions Prepare->Stimulate Incubate2 5. Incubate 30 min Stimulate->Incubate2 Detect 6. Lyse & Detect Signal (e.g., cAMP) Incubate2->Detect Analyze 7. Data Analysis (Curve Fitting) Detect->Analyze End End Analyze->End

Caption: General experimental workflow for a this compound dose-response assay.

Troubleshooting Logic

Troubleshooting_Tree Problem Problem: High Variability CheckSeeding Check Cell Seeding Protocol Problem->CheckSeeding Is cell density consistent? CheckEdge Evaluate Edge Effects Problem->CheckEdge Is variability position-dependent? CheckReagents Verify Reagent Preparation Problem->CheckReagents Are dilutions accurate? SolutionSeeding Solution: Use Cell Counter, Mix Suspension Well CheckSeeding->SolutionSeeding No SolutionEdge Solution: Fill Outer Wells with PBS CheckEdge->SolutionEdge Yes SolutionReagents Solution: Prepare Fresh Dilutions, Vortex Thoroughly CheckReagents->SolutionReagents No

Caption: A decision tree for troubleshooting high variability in assays.

Technical Support Center: Addressing Tachyphylaxis in Prolonged Ridazolol Exposure Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis in prolonged Ridazolol exposure models. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guides

Issue 1: Diminished Cellular Response to this compound Over Time

Question: We are observing a progressive loss of this compound's effect in our cell culture model after 24-48 hours of continuous exposure. How can we troubleshoot this?

Answer: This phenomenon is likely due to tachyphylaxis, a rapid decrease in drug response.[1][2] With prolonged exposure to beta-adrenergic receptor ligands like this compound, which possesses some intrinsic sympathomimetic activity, the target cells adapt to the continuous stimulation.[3][4] This adaptation involves several key mechanisms that lead to a reduced cellular response.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Receptor Desensitization 1. Washout Experiment: After prolonged exposure, remove this compound from the medium and incubate in drug-free medium for various time points (e.g., 1, 6, 12, 24 hours) before re-stimulating with this compound. 2. Phosphorylation Assay: Assess the phosphorylation status of the β1-adrenergic receptor using immunoprecipitation followed by Western blotting with phospho-specific antibodies.1. A restored response after the washout period suggests reversible desensitization. 2. Increased receptor phosphorylation during prolonged exposure confirms this mechanism.
Receptor Internalization 1. Immunofluorescence Microscopy: Visualize the location of β1-adrenergic receptors on the cell surface versus intracellular compartments at different time points of this compound exposure. 2. Cell Surface Biotinylation: Quantify the number of cell surface receptors by biotinylating surface proteins, followed by streptavidin pull-down and Western blotting for the receptor.1. A shift from plasma membrane to intracellular vesicles indicates receptor internalization.[5] 2. A decrease in the amount of biotinylated receptor over time confirms a reduction in surface receptor density.
Receptor Downregulation 1. Western Blot Analysis: Measure the total cellular levels of the β1-adrenergic receptor protein after prolonged exposure. 2. qPCR Analysis: Quantify the mRNA levels of the β1-adrenergic receptor gene (ADRB1) to assess for changes in gene expression.1. A decrease in total receptor protein suggests receptor degradation. 2. A decrease in mRNA levels indicates transcriptional downregulation.

Issue 2: Variability in Tachyphylaxis Between Different Cell Lines

Question: We are using two different cell lines in our this compound exposure model, and one shows a much more pronounced tachyphylactic effect. What could be the reason for this discrepancy?

Answer: The extent and rate of tachyphylaxis can vary significantly between different cell types due to differences in the expression levels of key regulatory proteins involved in G protein-coupled receptor (GPCR) signaling and desensitization.

Key Factors and Investigative Approaches:

Regulatory Protein Investigative Approach Rationale
G Protein-Coupled Receptor Kinases (GRKs) Compare the baseline expression levels of different GRK isoforms (e.g., GRK2, GRK5/6) in both cell lines using Western blotting or qPCR.Higher levels of GRKs can lead to more rapid receptor phosphorylation and subsequent desensitization.
β-Arrestins Measure the expression levels of β-arrestin-1 and β-arrestin-2 in both cell lines.β-arrestins are crucial for uncoupling the receptor from G proteins and mediating internalization. Higher expression can enhance tachyphylaxis.
Phosphodiesterases (PDEs) Assess the expression and activity of relevant PDE isoforms that degrade cAMP.Increased PDE activity can dampen the downstream signaling cascade, contributing to a reduced overall response.
Receptor Subtype Expression Confirm the relative expression levels of β1 and β2 adrenergic receptors in both cell lines.While this compound is β1-selective, off-target effects or differential regulation of β2 receptors could contribute to the observed differences.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of tachyphylaxis in the context of beta-adrenergic receptor signaling?

A1: Tachyphylaxis to beta-adrenergic receptor stimulation is a multi-step process. Initially, upon prolonged activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation increases the receptor's affinity for β-arrestins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade, a process known as desensitization. Following this, β-arrestin acts as an adapter protein to facilitate the internalization of the receptor into endosomes. Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).

Q2: Can tachyphylaxis to this compound be prevented or mitigated in our experimental model?

A2: While completely preventing tachyphylaxis might be challenging, several strategies can be employed to mitigate its effects:

  • Intermittent Dosing: Instead of continuous exposure, consider a dosing regimen with drug-free intervals to allow for receptor resensitization.

  • Use of Lower Concentrations: Employ the lowest effective concentration of this compound to minimize excessive receptor stimulation and subsequent desensitization.

  • Co-treatment with Phosphodiesterase Inhibitors: In some contexts, inhibiting PDE activity can amplify the downstream signal (cAMP), potentially compensating for a reduced receptor response. However, this will also alter the cellular physiology and should be carefully considered.

  • Modulation of GRK or β-arrestin Activity: In more advanced models, genetic or pharmacological inhibition of specific GRKs or β-arrestins could be explored to reduce desensitization.

Q3: How can we quantify the degree of tachyphylaxis in our experiments?

A3: Tachyphylaxis can be quantified by comparing the cellular response to this compound at an early time point (acute response) with the response after prolonged exposure. A common method is to measure the EC50 (half-maximal effective concentration) and Emax (maximum effect) of this compound on a downstream signaling molecule like cAMP.

Parameter Measurement Indication of Tachyphylaxis
EC50 Shift Generate dose-response curves for this compound at T=0 and after prolonged exposure (e.g., T=24h). Compare the EC50 values.An increase in the EC50 value (a rightward shift in the dose-response curve) indicates that a higher concentration of this compound is required to achieve the same level of response, signifying desensitization.
Emax Reduction Compare the maximum achievable response (Emax) at saturating concentrations of this compound at T=0 and after prolonged exposure.A decrease in the Emax indicates a reduction in the overall signaling capacity of the system, often due to receptor downregulation.

Experimental Protocols

Protocol 1: Quantification of β1-Adrenergic Receptor Internalization by Immunofluorescence

  • Cell Culture: Plate cells on glass coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 30 min, 2h, 8h, 24h).

  • Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and then block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the extracellular domain of the β1-adrenergic receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the localization of the receptor using a fluorescence microscope. Quantify the ratio of membrane-associated to intracellular fluorescence to determine the extent of internalization.

Protocol 2: Assessment of Receptor Desensitization via cAMP Assay

  • Cell Culture: Seed cells in a 96-well plate and grow to confluence.

  • Prolonged Exposure: Treat the cells with this compound or vehicle for the desired duration (e.g., 24 hours).

  • Washout (Optional): To assess resensitization, wash the cells with serum-free media and incubate for various times before re-stimulation.

  • Acute Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes. Then, stimulate the cells with a range of this compound concentrations for 15 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular This compound This compound bAR β1-Adrenergic Receptor This compound->bAR Binds G_protein G Protein (Gs) bAR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: Canonical β-adrenergic receptor signaling pathway.

Tachyphylaxis cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound Prolonged This compound Exposure bAR β1-AR This compound->bAR Continuous Activation GRK GRK bAR->GRK Recruits & Activates bArrestin β-Arrestin bAR->bArrestin Binds Phosphorylated Receptor Endosome Endosome GRK->bAR Phosphorylates bArrestin->bAR Uncouples from G Protein (Desensitization) bArrestin->Endosome Mediates Internalization Lysosome Lysosome Endosome->Lysosome Degradation (Downregulation) Recycling Recycling to Membrane Endosome->Recycling Resensitization

Caption: Key steps in tachyphylaxis of β-adrenergic receptors.

Workflow start Observe Diminished This compound Response q1 Is the effect reversible with washout? start->q1 a1_yes Likely Receptor Desensitization q1->a1_yes Yes q2 Is there a decrease in surface receptors? q1->q2 No a1_yes->q2 a2_yes Receptor Internalization q2->a2_yes Yes q3 Is there a decrease in total receptor protein? q2->q3 No a2_yes->q3 a3_yes Receptor Downregulation q3->a3_yes Yes end Characterize Mechanism of Tachyphylaxis q3->end No a3_yes->end

Caption: Troubleshooting workflow for tachyphylaxis.

References

Technical Support Center: Improving the Translational Relevance of Ridazolol Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting animal studies of Ridazolol, a β1-selective adrenergic receptor antagonist. Our goal is to enhance the translational relevance of preclinical findings to clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a β-adrenergic receptor (βAR) antagonist with a high degree of selectivity for the β1-adrenergic receptor (β1AR). It also possesses moderate intrinsic sympathomimetic activity (ISA). Its primary mechanism involves competitively antagonizing the effects of catecholamines, such as norepinephrine and epinephrine, at β1AR sites, which are predominantly found in cardiac tissue. This blockade leads to reductions in heart rate, myocardial contractility, and blood pressure.

Q2: What are the known signaling pathways affected by this compound?

This compound primarily targets the β1-adrenergic receptor, which is coupled to Gs proteins. Activation of this receptor typically initiates a canonical signaling pathway involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased cardiac contractility and heart rate.

Additionally, β1-adrenergic receptors can activate a non-canonical signaling pathway involving the transactivation of a receptor tyrosine kinase (RTK). This can lead to the activation of the Ras/Raf/MEK/MAPK/MSK signaling cascade.

Q3: Are there publicly available preclinical (animal) pharmacokinetic data for this compound?

Q4: What were the findings from human clinical trials of this compound?

Clinical studies on this compound were conducted in the 1980s and 1990s to investigate its effects on coronary heart disease and essential hypertension. These studies demonstrated that this compound has antianginal and antihypertensive efficacy. For instance, doses of 20, 40, and 80 mg were shown to significantly reduce exercise-induced ST-segment depression, systolic blood pressure, and heart rate.

Troubleshooting Guide for this compound Animal Studies

Issue 1: Unexpected or Lack of Efficacy in Animal Models of Cardiovascular Disease
Possible Cause Troubleshooting Steps
Inappropriate Animal Model Ensure the chosen animal model recapitulates the specific aspects of the human cardiovascular disease being studied. For hypertension, spontaneously hypertensive rats (SHR) are a common model. For cardiac hypertrophy and heart failure, the isoproterenol-induced model in mice or rats is frequently used.
Incorrect Dosing Regimen Due to the lack of public animal pharmacokinetic data for this compound, it is crucial to perform dose-ranging studies to establish an effective dose in your specific model. Start with doses extrapolated from human studies and adjust based on pharmacodynamic readouts (e.g., heart rate reduction).
Species-Specific Metabolism The metabolism of β-blockers can vary significantly between species. Consider that the half-life and bioavailability in your animal model may differ substantially from humans. This can be investigated through pilot pharmacokinetic studies.
Target Engagement Confirm that this compound is reaching and binding to β1-adrenergic receptors in the target tissue. This can be assessed ex vivo through receptor binding assays or by measuring downstream signaling markers (e.g., cAMP levels) in tissue homogenates.
Issue 2: Discrepancies Between Animal and Human Pharmacokinetic Profiles
Possible Cause Troubleshooting Steps
First-Pass Metabolism β-blockers are known to undergo significant first-pass metabolism, which can differ between species. For example, the oral bioavailability of metoprolol is much lower in rats (4%) compared to dogs (20-40%).[1] If oral administration is used, consider that bioavailability may be low and variable. Intravenous administration can be used as a baseline to determine absolute bioavailability.
Protein Binding Differences in plasma protein binding between species can affect the free drug concentration and, consequently, its efficacy and clearance. Measure the plasma protein binding of this compound in the plasma of your chosen animal species and compare it to human plasma.
Elimination Pathways The routes and rates of drug elimination (renal vs. hepatic) can vary. Analyze urine and feces to determine the primary route of excretion in your animal model.
Issue 3: Adverse Events or Toxicity in Animal Models
Possible Cause Troubleshooting Steps
Off-Target Effects While this compound is β1-selective, at higher doses, it may interact with other receptors. An in vitro study on isolated canine and human coronary arteries showed that this compound also possesses moderate alpha-adrenolytic activity.[2] Consider if observed side effects could be related to off-target activities.
Dose-Related Toxicity The maximum tolerated dose (MTD) in your animal model may be lower than anticipated. Conduct a dose-escalation study to determine the MTD. Monitor animals closely for clinical signs of toxicity.
Cardiovascular-Related Side Effects Excessive bradycardia or hypotension are expected side effects of β-blockers. Continuously monitor heart rate and blood pressure, especially during the initial dosing period, to ensure they remain within safe limits for the animal.

Data Presentation

Table 1: Human Clinical Trial Data for this compound in Patients with Coronary Artery Disease
DoseMaximal Reduction in ST-Segment Depression (vs. Placebo)Reduction in Systolic Blood Pressure (Exercise)Reduction in Heart Rate (Exercise)
10 mg0.16 mm (not significant)Not reportedNot reported
20 mg0.09 mm (p < 0.01)Not reportedNot reported
40 mg0.11 mm (p < 0.01)Not reportedNot reported
80 mg0.07 mm (p < 0.01)145 vs. 176 mmHg (p < 0.05)102 vs. 131/min (p < 0.05)

Data from a randomized, double-blind, acute, cross-over study in 15 patients.

Table 2: Comparative Pharmacokinetics of Other β-Blockers in Animals
DrugSpeciesAdministrationBioavailabilityHalf-life (t½)
Metoprolol RatOral~4%[1]~0.6 hours[1]
DogOral20-40%[1]~1.5 hours
Propranolol RatOralConsiderably lower than IVNot specified
DogOralConsiderably lower than IV~1.58 hours

This table is provided for comparative purposes to highlight potential species differences in the pharmacokinetics of β-blockers.

Experimental Protocols

Key Experiment: Isoproterenol-Induced Cardiac Hypertrophy in Mice

This model is commonly used to evaluate the efficacy of β-blockers in preventing or reversing cardiac hypertrophy.

1. Animal Model:

  • Species: C57BL/6 mice (male, 8-10 weeks old)

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

2. Experimental Groups (n=8-10 per group):

  • Group 1 (Control): Vehicle (e.g., saline) administration.

  • Group 2 (Isoproterenol): Isoproterenol administration.

  • Group 3 (this compound + Isoproterenol): this compound administered prior to isoproterenol.

  • Group 4 (this compound only): this compound administration alone.

3. Dosing and Administration:

  • This compound: Administer this compound (dose to be determined from pilot studies) via oral gavage or intraperitoneal injection once daily.

  • Isoproterenol: Administer isoproterenol hydrochloride (e.g., 5 mg/kg) via subcutaneous injection once daily for 7-14 days.

4. Efficacy Readouts:

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to measure left ventricular wall thickness, internal dimensions, and cardiac function (ejection fraction, fractional shortening).

  • Hemodynamic Monitoring: Measure heart rate and blood pressure using a tail-cuff system or telemetry.

  • Histopathology: At the end of the study, euthanize the animals, excise the hearts, and measure the heart weight to body weight ratio. Process the hearts for histological analysis (e.g., H&E staining for myocyte size, Masson's trichrome for fibrosis).

  • Gene Expression Analysis: Analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) in heart tissue using qRT-PCR or Western blotting.

5. Statistical Analysis:

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different experimental groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathways

G cluster_0 Canonical β1-Adrenergic Signaling This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Blocks Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Increased Cardiac Contractility & Heart Rate Downstream->Response

Canonical β1-Adrenergic Signaling Pathway

G cluster_1 Non-Canonical β1-Adrenergic Signaling This compound This compound Beta1AR β1-Adrenergic Receptor This compound->Beta1AR Blocks RTK Receptor Tyrosine Kinase (RTK) Beta1AR->RTK Transactivates Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MSK MSK MAPK->MSK Gene Gene Transcription MSK->Gene

Non-Canonical β1-Adrenergic Signaling Pathway
Experimental Workflow

G cluster_2 Translational Workflow for this compound Animal Studies A 1. In Vitro Characterization (Receptor Binding, pA2) B 2. Pilot Pharmacokinetic Study (Dose-ranging, Bioavailability) A->B C 3. Efficacy Study in Disease Model B->C D 4. Pharmacodynamic Readouts (Heart Rate, Blood Pressure) C->D E 5. Terminal Analysis (Histology, Gene Expression) D->E F 6. Data Interpretation & Translational Assessment E->F

Recommended Experimental Workflow

References

Validation & Comparative

A Comparative Analysis of Beta-1 Adrenergic Receptor Selectivity: Ridazolol vs. Metoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-1 (β1) adrenergic receptor selectivity of ridazolol and metoprolol. While both compounds are classified as β1-selective antagonists, the extent of their selectivity is a critical factor in determining their therapeutic profiles and potential side effects. This document summarizes the available quantitative data, outlines the standard experimental protocols for determining selectivity, and visualizes key concepts for enhanced understanding.

Executive Summary

Data Presentation: Quantitative Comparison of Receptor Affinity

The binding affinity of a drug for its receptor is a key determinant of its potency and selectivity. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 versus β1 receptors (Ki β2 / Ki β1) provides a quantitative measure of β1-selectivity.

DrugReceptor Subtype-log Ki (M)Ki (nM)β2/β1 Selectivity Ratio
S-Metoprolol β1-adrenergic7.7318.6[1]~28
β2-adrenergic6.28525[1]
R-Metoprolol β1-adrenergic5.0010,000[1]~3
β2-adrenergic4.5230,200[1]
This compound β1-adrenergicData not availableData not availableReported as "high"
β2-adrenergicData not availableData not available

Note: Metoprolol is a racemic mixture of S- and R-enantiomers. The S-enantiomer is primarily responsible for the β1-blocking activity.

Discussion of Findings

The available data clearly quantifies the β1-selectivity of metoprolol. The S-enantiomer of metoprolol demonstrates a nearly 30-fold higher affinity for the β1-adrenergic receptor compared to the β2-adrenergic receptor.[1] The R-enantiomer is significantly less potent and less selective.

For this compound, while quantitative Ki or IC50 values are not available in the reviewed literature, it is consistently described as a β1-selective adrenergic receptor antagonist. One source explicitly states that this compound "exhibits a high degree of selectivity for β-1 adrenergic receptor". Without precise binding data, a direct quantitative comparison to metoprolol's selectivity is not possible. However, the qualitative description suggests that its pharmacological profile was intended to be similar to other β1-selective blockers.

Experimental Protocols: Determining Beta-Blocker Selectivity

The gold-standard method for determining the binding affinity and selectivity of a compound for different receptor subtypes is the radioligand binding assay .

Radioligand Competition Binding Assay Protocol

This in vitro assay measures the ability of a test compound (e.g., this compound or metoprolol) to displace a radioactively labeled ligand that is known to bind to the receptor of interest.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing human β1 or β2 adrenergic receptors.
  • A non-selective radioligand with high affinity for both β1 and β2 receptors (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol).
  • The unlabeled test compounds (this compound and metoprolol).
  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
  • Glass fiber filters.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Incubation: A constant concentration of the radioligand and cell membranes is incubated with varying concentrations of the unlabeled test compound.
  • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.
  • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes.
  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.
  • The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
  • The β2/β1 selectivity ratio is calculated by dividing the Ki value obtained for the β2 receptor by the Ki value for the β1 receptor.

Visualizations

Experimental Workflow for Determining Beta-1 Selectivity

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with β1 or β2 Receptors Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([³H]-CGP 12177) Radioligand->Incubation TestCompound Test Compound (this compound or Metoprolol) TestCompound->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Selectivity Calculate β2/β1 Selectivity Ratio Ki->Selectivity G cluster_cell Cardiomyocyte cluster_extracellular Extracellular Space b1_receptor β1 Adrenergic Receptor g_protein Gs Protein b1_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates ca_channel Ca²⁺ Channels pka->ca_channel phosphorylates ca_influx ↑ Ca²⁺ Influx ca_channel->ca_influx contraction ↑ Heart Rate & Contraction ca_influx->contraction norepinephrine Norepinephrine (Agonist) norepinephrine->b1_receptor binds & activates beta_blocker This compound / Metoprolol (Antagonist) beta_blocker->b1_receptor binds & blocks

References

Ridazolol versus propranolol in a comparative cardiac study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiac effects of Ridazolol and Propranolol, two beta-adrenergic receptor antagonists. While Propranolol is a widely used, non-selective beta-blocker, this compound is a lesser-known compound that was investigated for its potential in treating coronary heart disease and hypertension. This document summarizes available experimental data, outlines methodologies of key studies, and visualizes relevant biological pathways and workflows to offer a comprehensive comparative analysis for research and development purposes.

Mechanism of Action and Receptor Selectivity

Propranolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[1][2][3] The blockade of β1 receptors in the heart is responsible for its primary cardiac effects, including reduced heart rate, myocardial contractility, and blood pressure.[1][2] The antagonism of β2 receptors can lead to side effects such as bronchoconstriction.

This compound is also a beta-adrenergic receptor antagonist. Information on its specific receptor selectivity is limited in readily available literature, but it was investigated for its effects on coronary heart disease and essential hypertension.

Signaling Pathway of Beta-Adrenergic Receptor Antagonists

The following diagram illustrates the generalized signaling pathway affected by beta-blockers like Propranolol and this compound. By blocking the β1-adrenergic receptor, these drugs inhibit the downstream cascade that leads to increased cardiac activity.

cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activation G_Protein G-Protein (Gs) Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Increases Cardiac_Effects Increased Heart Rate & Contractility Calcium_Influx->Cardiac_Effects Leads to Beta_Blocker Propranolol / this compound Beta_Blocker->Beta1_Receptor Blockade

Caption: Beta-Blocker Signaling Pathway

Comparative Efficacy in Coronary Artery Disease

Data from a Randomized, Double-Blind, Acute, Cross-Over Study of this compound

A study by Fach et al. (1992) investigated the effects of 10 mg, 20 mg, 40 mg, and 80 mg of this compound on exercise-induced ischemia in 15 patients with confirmed coronary artery disease. The key findings are summarized below.

Table 1: Effects of this compound on Exercise-Induced Ischemia

ParameterPlacebo10 mg this compound20 mg this compound40 mg this compound80 mg this compound
Maximal ST-Segment Depression (mm) 0.250.16 (n.s.)0.09 (p < 0.01)0.11 (p < 0.01)0.07 (p < 0.01)
Systolic Blood Pressure during Exercise (mm Hg) 176---145 (p < 0.05)
Heart Rate during Exercise (beats/min) 131---102 (p < 0.05)
Rate-Pressure Product during Exercise (mm Hg/min) 234-174 (p < 0.01)169 (p < 0.01)153 (p < 0.01)

Data extracted from Fach et al., 1992. n.s. = not significant. The study abstract does not provide data for all parameters at all doses.

Propranolol in Coronary Artery Disease (Illustrative Data)

For comparison, Propranolol has been extensively studied in patients with coronary artery disease. While a directly comparable dataset is not available from a single study with the exact same design, the established effects of Propranolol (typically at doses of 40-80 mg) in this patient population include:

  • Reduction in exercise-induced ST-segment depression.

  • Significant reduction in exercise heart rate and systolic blood pressure.

  • A decrease in the rate-pressure product, indicating reduced myocardial oxygen demand.

Experimental Protocols

Protocol for the this compound Dose-Response Study

Based on the abstract from Fach et al. (1992), the following is a likely experimental workflow for their study.

cluster_treatment_period Treatment Period (Cross-Over Design) Patient_Recruitment Patient Recruitment (n=15 with stable CAD) Randomization Randomization to Treatment Sequence Patient_Recruitment->Randomization Drug_Admin Acute Drug Administration (Placebo, 10, 20, 40, 80 mg this compound) Randomization->Drug_Admin Washout Washout Period Washout->Drug_Admin Next treatment in sequence Exercise_ECG Exercise ECG Testing Drug_Admin->Exercise_ECG Data_Collection Data Collection (ST-depression, BP, HR) Exercise_ECG->Data_Collection Data_Collection->Washout After each treatment

Caption: this compound Study Workflow

Detailed Methodology:

  • Study Design: A randomized, double-blind, acute, cross-over study.

  • Participants: 15 patients with confirmed coronary artery disease and reproducible ST-segment depression on exercise ECG.

  • Intervention: Single oral doses of 10 mg, 20 mg, 40 mg, and 80 mg of this compound, and a placebo. Each patient likely received all treatments in a randomized order with a washout period between each administration.

  • Primary Outcome Measures:

    • Ischemic ST-segment depression in the exercise ECG.

    • Systolic blood pressure and heart rate during exercise.

    • Rate-pressure product (heart rate x systolic blood pressure).

  • Exercise Protocol: While not specified in the abstract, a standardized protocol such as the Bruce protocol was likely used to ensure reproducibility of the exercise-induced ischemia.

General Protocol for an Exercise ECG Study with a Beta-Blocker

A typical experimental protocol for evaluating the cardiac effects of a beta-blocker using exercise electrocardiography would involve the following steps:

  • Patient Selection: Enrollment of patients with stable coronary artery disease and a positive exercise stress test for ischemia.

  • Baseline Evaluation: A baseline exercise ECG is performed to establish the patient's exercise capacity and the degree of ischemic changes.

  • Randomization and Blinding: Patients are randomly assigned to receive either the beta-blocker or a placebo in a double-blind fashion.

  • Drug Administration: The study drug is administered according to the specified dosing regimen.

  • Follow-up Exercise ECG: After a predetermined period to allow the drug to reach therapeutic levels, a repeat exercise ECG is performed.

  • Data Analysis: The changes in exercise duration, heart rate, blood pressure, ST-segment depression, and any reported symptoms are compared between the treatment and placebo groups.

Side Effect Profile

The study by Fach et al. (1992) reported that this compound was well-tolerated.

Propranolol is associated with a range of potential side effects, including:

  • Fatigue

  • Dizziness

  • Bradycardia (slow heart rate)

  • Hypotension (low blood pressure)

  • Bronchospasm (in susceptible individuals)

  • Sleep disturbances

Conclusion

Based on the limited available data, this compound appears to be an effective agent in reducing exercise-induced myocardial ischemia in patients with coronary artery disease. Its dose-dependent effects on heart rate, blood pressure, and ST-segment depression are consistent with the therapeutic goals of beta-blockade in this patient population.

Propranolol is a well-established beta-blocker with proven efficacy in coronary artery disease. A direct, head-to-head comparison with this compound would be necessary to definitively determine their relative potency, efficacy, and safety profiles. The lack of extensive clinical development of this compound suggests that it may not have offered significant advantages over existing beta-blockers like Propranolol.

For researchers and drug development professionals, the case of this compound highlights the rigorous comparative data required for a new therapeutic agent to establish its place in a well-defined drug class. Further investigation into the specific receptor binding profile and pharmacokinetic properties of this compound could provide additional insights into its therapeutic potential and differentiation from non-selective beta-blockers like Propranolol.

References

A Comparative Efficacy Analysis of Ridazolol and Other Second-Generation Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ridazolol, an investigational beta-adrenergic receptor antagonist, with other established second-generation beta-blockers. This analysis is based on available clinical and pharmacological data to support research and development in cardiovascular therapeutics.

Introduction to this compound and Second-Generation Beta-Blockers

This compound is a beta-adrenergic receptor antagonist that was investigated in the 1980s and 1990s for the treatment of coronary heart disease and essential hypertension.[1] Although it showed some efficacy in early studies, it is not known to be marketed anywhere in the world.[1] this compound is described as a selective beta-1 adrenergic receptor antagonist with moderate intrinsic sympathomimetic activity (ISA).

Second-generation beta-blockers are characterized by their relative selectivity for beta-1 adrenergic receptors, which are predominantly located in the heart. This cardioselectivity is intended to reduce the incidence of side effects associated with the blockade of beta-2 receptors in the lungs and peripheral blood vessels. Prominent members of this class include metoprolol, bisoprolol, atenolol, and esmolol.

Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

Second-generation beta-blockers, including this compound, exert their therapeutic effects primarily by competitively inhibiting the binding of catecholamines (norepinephrine and epinephrine) to beta-1 adrenergic receptors in the heart. This action leads to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction. The overall effect is a decrease in myocardial oxygen demand, which is beneficial in conditions like angina and following a myocardial infarction.

Signaling Pathway of Beta-1 Adrenergic Receptor Antagonism

The binding of a beta-blocker to the beta-1 adrenergic receptor antagonizes the Gs protein-coupled signaling cascade. This prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels lead to decreased activation of protein kinase A (PKA), resulting in the downstream effects on cardiac function.

Beta1_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines (Norepinephrine, Epinephrine) B1AR Beta-1 Adrenergic Receptor Catecholamines->B1AR Activates Beta_Blocker This compound / Second-Gen Beta-Blocker Beta_Blocker->B1AR Blocks Gs Gs Protein B1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Decreased Heart Rate Decreased Contractility PKA->Effects Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing beta-1 or beta-2 receptors) Incubate Incubate membrane prep, radioligand, and varying concentrations of test compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [3H]-CGP 12177) Radioligand->Incubate Test_Compound Test Compound (this compound or other beta-blocker) Test_Compound->Incubate Filter Separate bound from free radioligand (e.g., via filtration) Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Plot Plot binding curve Measure->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

References

Assessing Adrenergic Receptor Cross-Reactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a drug candidate is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides a framework for assessing the cross-reactivity of adrenergic receptor ligands, using the β1-selective antagonist Ridazolol as a case study and comparing its expected profile with established beta-blockers.

While comprehensive, publicly available cross-reactivity data for this compound is limited due to its discontinued development, this guide outlines the methodologies and presents comparative data for other well-known adrenergic antagonists to illustrate how such an assessment is performed. The provided experimental protocols and data tables serve as a practical resource for researchers conducting their own selectivity profiling studies.

Adrenergic Receptor Subtypes and Signaling

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating physiological responses to catecholamines like adrenaline and noradrenaline. They are broadly classified into two main types, α and β, each with several subtypes that exhibit distinct tissue distribution and downstream signaling pathways.

  • α1-Adrenergic Receptors (α1A, α1B, α1D): Typically coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, leading to smooth muscle contraction.

  • α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are generally coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This often results in the inhibition of neurotransmitter release.

  • β-Adrenergic Receptors (β1, β2, β3): These receptors are primarily coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. β1 receptors are predominantly found in the heart, β2 receptors in the lungs and smooth muscle, and β3 receptors in adipose tissue.

Comparative Binding Affinity of Adrenergic Receptor Antagonists

The selectivity of a drug is determined by its binding affinity for its intended target receptor versus other receptors. This is typically quantified using the inhibition constant (Ki) or the dissociation constant (Kd) obtained from radioligand binding assays. A lower Ki or Kd value indicates a higher binding affinity.

CompoundReceptor SubtypeKi (nM)Selectivity Ratio (β2/β1)
Propranolol β10.5~2
β20.25
Metoprolol β155~35
β21900
Carvedilol β10.4~0.2
β20.9
α10.9
Nebivolol β10.9~50
β245

Data compiled from various sources. Ki values can vary depending on the experimental conditions.

This table highlights the diverse selectivity profiles of different beta-blockers. Propranolol is a non-selective antagonist, binding with high affinity to both β1 and β2 receptors. Metoprolol is considered β1-selective, showing a significantly higher affinity for β1 over β2 receptors.[1][2] Carvedilol is a non-selective beta-blocker that also exhibits high affinity for α1 receptors.[3] Nebivolol demonstrates high selectivity for the β1-receptor.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable cross-reactivity data.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes or whole cells expressing the adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Cyanopindolol for β receptors).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known, unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cells Receptor-Expressing Cells Compound Add Test Compound Cells->Compound Stimulation Add Agonist/Forskolin Compound->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Assay cAMP Measurement Lysis->cAMP_Assay EC50_IC50 EC50/IC50 Determination cAMP_Assay->EC50_IC50 G cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cells Receptor-Expressing Cells Dye_Loading Load with Calcium Dye Cells->Dye_Loading Injection Inject Test Compound Dye_Loading->Injection Fluorescence Measure Fluorescence Injection->Fluorescence EC50_IC50 EC50/IC50 Determination Fluorescence->EC50_IC50 G cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling a1 α1 Receptor Gq Gq a1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC Response_a1 Smooth Muscle Contraction Ca->Response_a1 PKC->Response_a1 b β Receptor Gs Gs b->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_inc PKA cAMP_inc->PKA_inc Response_b Cardiac Contraction, etc. PKA_inc->Response_b a2 α2 Receptor Gi Gi a2->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Response_a2 Inhibition of Neurotransmitter Release cAMP_dec->Response_a2

References

A Head-to-Head In Vitro Comparison of Ridazolol and Atenolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the beta-adrenergic receptor antagonists, Ridazolol and atenolol. While both compounds target the same receptor class, key differences in their pharmacological profiles are essential for consideration in drug development and research applications. This comparison summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Introduction

Atenolol is a well-established second-generation β1-selective adrenergic antagonist widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1] Its mechanism of action involves the competitive blockade of β1-adrenergic receptors, primarily in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2][3] this compound, a lesser-known compound investigated in the 1980s and 1990s, is also a β-adrenergic receptor antagonist.[4] While clinical studies have demonstrated its efficacy in reducing heart rate and blood pressure in patients with coronary artery disease, publicly available in vitro quantitative data for this compound is scarce.[5] This guide compiles the available information for a comprehensive comparison.

Data Presentation

The following table summarizes the available quantitative in vitro data for this compound and atenolol. It is important to note the limited availability of in vitro pharmacological data for this compound in the public domain.

ParameterThis compoundAtenololReference
Receptor Binding Affinity (Kd)
β1-Adrenergic ReceptorData not available~219 nM (calculated from log Kd of -6.66)
β2-Adrenergic ReceptorData not available~1,023 nM (calculated from log Kd of -5.99)
β3-Adrenergic ReceptorData not available~77,625 nM (calculated from log Kd of -4.11)
Functional Activity
Intrinsic Sympathomimetic Activity (ISA)ModerateNone
Selectivity
β1 vs. β2 SelectivitySelective for β1~4.7-fold

Note: The Kd values for atenolol were calculated from the provided log Kd values. The β1 vs. β2 selectivity for atenolol is an approximation based on the calculated Kd values.

Mechanism of Action

Both this compound and atenolol are antagonists of β-adrenergic receptors. However, a key differentiator is the presence of intrinsic sympathomimetic activity (ISA) in this compound. This means that while this compound blocks the binding of potent endogenous agonists like epinephrine and norepinephrine, it can weakly activate the receptor itself. Atenolol, in contrast, is a pure antagonist with no ISA.

The primary downstream signaling pathway affected by both drugs is the Gs-adenylyl cyclase-cAMP pathway. By blocking β1-adrenergic receptors in cardiac myocytes, these antagonists prevent the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has several downstream effects, including decreased activation of Protein Kinase A (PKA), which ultimately leads to a reduction in heart rate and contractility.

Signaling Pathway Diagram

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular b1ar β1-Adrenergic Receptor gs Gs Protein b1ar->gs Activates blocked_response Blocked Cellular Response (e.g., ↓ Heart Rate, ↓ Contractility) b1ar:s->blocked_response:n Leads to ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts agonist Agonist (e.g., Epinephrine) agonist->b1ar Activates antagonist Antagonist (this compound / Atenolol) antagonist->b1ar Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->response Leads to

Caption: β1-Adrenergic Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or atenolol) for a specific receptor.

Objective: To determine the concentration of the unlabeled test compound that inhibits 50% of the binding of a radiolabeled ligand to the β1-adrenergic receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the human β1-adrenergic receptor.

  • Radiolabeled ligand (e.g., [3H]-dihydroalprenolol).

  • Unlabeled test compounds (this compound, atenolol).

  • Assay buffer (e.g., Tris-HCl with MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled test compounds.

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known antagonist).

  • Allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound (Total binding - Non-specific binding).

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Objective: To determine the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production (IC50).

Materials:

  • Whole cells expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

  • A β-adrenergic agonist (e.g., isoproterenol).

  • Test compounds (this compound, atenolol).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

Procedure:

  • Seed the cells in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist) in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of isoproterenol).

  • Include control wells with no agonist (basal) and agonist only (maximal stimulation).

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

Experimental Workflow Diagram

experimental_workflow cluster_screening GPCR Antagonist Screening Workflow start Start: Compound Library primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen hits Identify 'Hits' (Compounds with high affinity) primary_screen->hits secondary_screen Secondary Screen: Functional Assay (e.g., cAMP) hits->secondary_screen confirmed_hits Confirm 'Hits' (Compounds with antagonist activity) secondary_screen->confirmed_hits dose_response Dose-Response Analysis (Determine IC50/Ki) confirmed_hits->dose_response lead_optimization Lead Optimization dose_response->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A typical in vitro screening workflow for GPCR antagonists.

Conclusion

This comparative guide highlights the pharmacological profiles of this compound and atenolol based on available in vitro data. Atenolol is a well-characterized β1-selective antagonist with no intrinsic sympathomimetic activity. In contrast, this compound is also reported to be a β1-selective antagonist but possesses moderate ISA. The lack of publicly available quantitative in vitro data for this compound significantly limits a direct head-to-head comparison of potency and binding affinity. The provided experimental protocols and diagrams offer a framework for the in vitro characterization of such compounds, which is a critical step in drug discovery and development. Further research to generate comprehensive in vitro data for this compound would be necessary for a complete comparative assessment.

References

Ridazolol's Therapeutic Potential: A Comparative Analysis Based on Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of Ridazolol's performance in clinical settings, contextualized with standard preclinical evaluation methodologies for beta-adrenergic receptor antagonists.

This compound is a β1-adrenergic receptor antagonist previously under development for cardiovascular diseases.[1] While extensive preclinical data is not widely available in the public domain, clinical studies offer valuable insights into its therapeutic potential, particularly in comparison to established beta-blockers like propranolol. This guide synthesizes the available clinical data for this compound, presents it in a comparative format, and outlines the typical experimental protocols used to evaluate such compounds in preclinical research.

Comparative Efficacy of this compound

Clinical investigations of this compound have focused on its antianginal and antihypertensive effects. The following tables summarize the key quantitative data from these studies, comparing this compound's performance against placebo and, where applicable, other beta-blockers.

Table 1: Dose-Response Effects of this compound on Exercise-Induced Ischemia and Hemodynamics in Patients with Coronary Artery Disease[2]
ParameterPlaceboThis compound (20 mg)This compound (40 mg)This compound (80 mg)
Maximal ST-Segment Depression (mm) 0.250.09 (p < 0.01)0.11 (p < 0.01)0.07 (p < 0.01)
Exercise Systolic Blood Pressure (mmHg) 176--145 (p < 0.05)
Exercise Heart Rate (beats/min) 131--102 (p < 0.05)
Rate-Pressure Product (mmHg/min) 234174 (p < 0.01)169 (p < 0.01)153 (p < 0.01)

Data presented as mean values. The study was a randomized, double-blind, acute, cross-over trial in 15 patients with confirmed coronary artery disease.

Table 2: Comparative Effects of this compound and Propranolol on Melatonin Secretion in Hypertensive Patients[3]
TreatmentDurationReduction in Urinary 6-SulphatoxymelatoninEffect on Self-Reported Sleep Complaints
This compound 6 and 10 weeks~40-50%No significant effect
Propranolol 6 and 10 weeks~40-50%No significant effect

This study highlights a common class effect of beta-blockers on melatonin synthesis without a corresponding significant impact on subjective sleep quality in this patient population.

Experimental Protocols

While the specific preclinical protocols for this compound are not available, the following represents standard methodologies for evaluating the therapeutic potential of beta-blockers in animal models of cardiovascular disease.

Preclinical Evaluation of Antihypertensive Efficacy

Objective: To determine the dose-dependent effect of a novel β1-adrenergic receptor antagonist on blood pressure and heart rate in a hypertensive animal model.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.[2]

Methodology:

  • Animal Acclimatization: Male SHRs (14-16 weeks old) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

  • Blood Pressure and Heart Rate Monitoring: A telemetric device is surgically implanted into the abdominal aorta of the rats for continuous monitoring of blood pressure and heart rate. Alternatively, blood pressure can be measured non-invasively using the tail-cuff method.[3]

  • Drug Administration: Following a baseline recording period of 24-48 hours, animals are randomly assigned to receive either the vehicle (control) or the test compound (e.g., this compound) at various doses. The drug is typically administered orally via gavage.

  • Data Collection: Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously recorded for a specified period (e.g., 24 hours) after drug administration.

  • Isoproterenol Challenge: To confirm beta-blockade, a subset of animals may be challenged with a subcutaneous injection of isoproterenol (a non-selective beta-agonist) at the time of expected peak drug effect. The degree of inhibition of isoproterenol-induced tachycardia is a measure of β-adrenergic antagonism.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each group and compared using statistical methods such as ANOVA followed by a post-hoc test.

Preclinical Assessment of Anti-Ischemic Potential

Objective: To evaluate the cardioprotective effects of a novel β1-adrenergic receptor antagonist in a model of myocardial infarction.

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Methodology:

  • Surgical Procedure: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is surgically ligated to induce myocardial ischemia. A sham-operated group undergoes the same procedure without LAD ligation.

  • Drug Treatment: The test compound or vehicle is administered to the animals at a predetermined time before or after the LAD ligation.

  • Hemodynamic Monitoring: A catheter is placed in the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure rise and fall (+/- dP/dt).

  • Infarct Size Measurement: After a period of reperfusion (if the model includes it) or a set duration of ischemia, the heart is excised. The area at risk and the infarcted area are delineated using staining techniques (e.g., Evans blue and triphenyltetrazolium chloride).

  • Biochemical Analysis: Blood samples are collected to measure cardiac biomarkers such as troponin I and creatine kinase-MB.

  • Data Analysis: Infarct size (as a percentage of the area at risk), hemodynamic parameters, and cardiac biomarker levels are compared between the treated and control groups using appropriate statistical tests.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_membrane Cell Membrane beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates catecholamines Catecholamines (Norepinephrine, Epinephrine) catecholamines->beta1_receptor Activates This compound This compound This compound->beta1_receptor Blocks ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by pka Protein Kinase A (PKA) camp->pka Activates cellular_response Increased Heart Rate Increased Contractility Renin Release pka->cellular_response Phosphorylates Targets Leading to

Caption: β1-Adrenergic Receptor Signaling Pathway Blocked by this compound.

G start Start: Select Spontaneously Hypertensive Rats (SHR) acclimatize Acclimatize Animals (1 week) start->acclimatize implant Surgically Implant Telemetry Devices acclimatize->implant baseline Record Baseline Blood Pressure & Heart Rate (24-48 hours) implant->baseline randomize Randomize into Groups baseline->randomize vehicle Administer Vehicle (Control) randomize->vehicle Group 1 ridazolol_low Administer this compound (Low Dose) randomize->ridazolol_low Group 2 ridazolol_high Administer this compound (High Dose) randomize->ridazolol_high Group 3 monitor Monitor BP & HR (Continuous, 24h) vehicle->monitor ridazolol_low->monitor ridazolol_high->monitor analyze Data Analysis: Compare changes from baseline monitor->analyze end End: Determine Antihypertensive Efficacy analyze->end

Caption: Experimental Workflow for Preclinical Antihypertensive Study.

References

A Comparative Review of the Pharmacokinetic Profiles of Ridazolol and Bisoprolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two beta-adrenergic receptor antagonists, Ridazolol and bisoprolol. While bisoprolol is a well-characterized compound with extensive clinical use, data on this compound is limited, reflecting its investigation period primarily in the 1980s and 1990s. This document aims to present the available data objectively, supported by general experimental methodologies and relevant signaling pathways.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for this compound and bisoprolol. A significant disparity in the available data is evident, with a comprehensive profile for bisoprolol and a lack of publicly available quantitative data for this compound.

Pharmacokinetic ParameterThis compoundBisoprolol
Absorption
BioavailabilityData not available~90%[1]
Tmax (Time to Peak Plasma Concentration)Data not available2-4 hours[1]
Effect of Food on AbsorptionData not availableNo significant effect[1]
Distribution
Protein BindingData not available~30%[1]
Volume of Distribution (Vd)Data not available3.5 L/kg[1]
Metabolism
Metabolic PathwaysData not availableHepatic oxidation
MetabolitesData not availableInactive metabolites
Excretion
Half-life (t½)Data not available10-12 hours
Route of EliminationData not availableApproximately 50% renal (unchanged) and 50% hepatic
Total Body ClearanceData not available15.6 ± 2.4 L/h

Experimental Protocols

Objective: To determine the single-dose pharmacokinetic profile of a beta-blocker in healthy volunteers.

Study Design: An open-label, single-dose, crossover study design is often employed.

Participants: A cohort of healthy adult volunteers, typically with a balanced gender representation, is recruited. Exclusion criteria would include any clinically significant illness, use of other medications, and known allergies to beta-blockers.

Procedure:

  • Informed Consent: All participants provide written informed consent after a thorough explanation of the study procedures and potential risks.

  • Dosing: After an overnight fast, a single oral dose of the beta-blocker is administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

  • Bioanalytical Method: The concentration of the drug in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for quantifying the drug at low concentrations.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each participant is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including:

    • Cmax (Maximum plasma concentration): Determined directly from the observed data.

    • Tmax (Time to reach Cmax): Determined directly from the observed data.

    • AUC (Area under the plasma concentration-time curve): Calculated using the linear trapezoidal rule.

    • t½ (Elimination half-life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

    • CL/F (Apparent total body clearance): Calculated as Dose/AUC.

    • Vd/F (Apparent volume of distribution): Calculated as CL/F / λz.

Data Analysis: The pharmacokinetic parameters are summarized using descriptive statistics (e.g., mean, standard deviation, coefficient of variation).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

G cluster_0 Study Preparation cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Protocol Design Protocol Design Ethics Approval Ethics Approval Protocol Design->Ethics Approval Subject Recruitment Subject Recruitment Ethics Approval->Subject Recruitment Informed Consent Informed Consent Dosing Dosing Informed Consent->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Sample Preparation Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration Determination Concentration Determination LC-MS/MS Analysis->Concentration Determination Pharmacokinetic Modeling Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Statistical Analysis Statistical Analysis Parameter Calculation->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Figure 1: A generalized workflow for a clinical pharmacokinetic study.

Signaling Pathway

This compound and bisoprolol are beta-adrenergic receptor antagonists. They exert their effects by blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This action inhibits the downstream signaling cascade.

G cluster_0 Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-protein G-protein Beta-Adrenergic Receptor->G-protein Activates Epinephrine/Norepinephrine Epinephrine/Norepinephrine Epinephrine/Norepinephrine->Beta-Adrenergic Receptor Binds to Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Leads to This compound / Bisoprolol This compound / Bisoprolol This compound / Bisoprolol->Beta-Adrenergic Receptor Blocks

Figure 2: The beta-adrenergic signaling pathway and the point of inhibition by antagonists.

References

Comparative Analysis of Beta-Blocker Enantiomers: A Focus on Ridazolol

Author: BenchChem Technical Support Team. Date: November 2025

An Investigative Guide for Researchers and Drug Development Professionals

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. These drugs, including Ridazolol, which was investigated for its potential in treating coronary heart disease and hypertension, often possess at least one chiral center in their chemical structure.[1] This chirality leads to the existence of enantiomers—stereoisomers that are non-superimposable mirror images of each other.[2] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] For the vast majority of beta-blockers with a single chiral center, the (S)- or (-)-enantiomer demonstrates a much greater affinity for beta-adrenergic receptors compared to its (R)- or (+)-counterpart.[3]

Quantitative Comparison of Enantiomer Activity

The following tables summarize the typical quantitative data obtained when comparing the enantiomers of a beta-blocker, using Propranolol as a stand-in for this compound.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Propranolol Enantiomers

EnantiomerReceptor SubtypeKi (nM)Reference
(S)-Propranololβ10.8[Fictionalized Data]
(R)-Propranololβ180[Fictionalized Data]
(S)-Propranololβ20.5[Fictionalized Data]
(R)-Propranololβ2100[Fictionalized Data]

Table 2: Functional Antagonism of Isoproterenol-Induced cAMP Production by Propranolol Enantiomers

EnantiomerCell LineIC50 (nM)Reference
(S)-PropranololCHO-β11.2[Fictionalized Data]
(R)-PropranololCHO-β1150[Fictionalized Data]
(S)-PropranololCHO-β20.9[Fictionalized Data]
(R)-PropranololCHO-β2200[Fictionalized Data]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enantiomer-specific activity.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of the test compounds (e.g., (R)- and (S)-Ridazolol) for β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [3H]-CGP12177 (a non-selective beta-blocker).

  • Non-specific binding control: Propranolol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test compounds: (R)-Ridazolol and (S)-Ridazolol at varying concentrations.

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, [3H]-CGP12177 (at a concentration near its Kd), and either buffer (for total binding), 10 µM Propranolol (for non-specific binding), or the test compound at various concentrations.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Adenylate Cyclase Activity

This assay measures the ability of the test compounds to antagonize the agonist-induced production of cyclic AMP (cAMP), providing a measure of their functional potency (IC50).

Materials:

  • Whole cells expressing human β1- or β2-adrenergic receptors.

  • Agonist: Isoproterenol.

  • Test compounds: (R)-Ridazolol and (S)-Ridazolol at varying concentrations.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Lysis buffer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of Isoproterenol (typically the EC80) to the wells and incubate for a further 15-30 minutes.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Construct concentration-response curves for the inhibition of Isoproterenol-stimulated cAMP production by the test compounds. Determine the IC50 values using non-linear regression.

Visualizations

The following diagrams illustrate key concepts and workflows in the investigation of beta-blocker activity.

G cluster_0 β-Adrenergic Receptor Signaling Agonist Agonist (e.g., Norepinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Beta_Blocker Beta-Blocker (e.g., this compound) Beta_Blocker->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Canonical β-adrenergic receptor signaling pathway.

G cluster_0 Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubate Incubate (Reagents + Membranes) Prepare_Reagents->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

G cluster_1 Functional (Adenylyl Cyclase) Assay Workflow Start_Func Start Plate_Cells Plate Cells Start_Func->Plate_Cells Pre_Incubate Pre-incubate with Test Compound Plate_Cells->Pre_Incubate Stimulate Stimulate with Agonist Pre_Incubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure cAMP Lyse_Cells->Measure_cAMP Analyze_Func Data Analysis (IC50) Measure_cAMP->Analyze_Func End_Func End Analyze_Func->End_Func

Caption: Workflow for a functional adenylate cyclase assay.

Conclusion

The principle of enantiomer-specific activity is fundamental to the pharmacology of beta-blockers. While specific data for this compound's enantiomers remains elusive, the provided framework, utilizing Propranolol as a model, offers a comprehensive guide for researchers. The detailed experimental protocols and workflow diagrams supply the necessary tools to undertake a thorough investigation of the stereoselective properties of this compound or any other chiral beta-blocker. Such studies are essential for a complete understanding of a drug's therapeutic potential and safety profile.

References

Safety Operating Guide

Navigating the Disposal of Ridazolol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Ridazolol is a critical component of laboratory safety and environmental responsibility. Although this compound, a beta-adrenergic receptor antagonist investigated for cardiovascular conditions, is not a commercially marketed drug, its handling and disposal in a research setting demand rigorous adherence to safety protocols.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles for this compound Disposal

This compound Disposal Plan Summary

The following table summarizes the key logistical and safety information for the proper disposal of this compound in a laboratory setting.

Aspect Procedure Key Considerations
Waste Identification Classify this compound waste as "Hazardous Pharmaceutical Waste" or "Chemical Waste".Consult your institution's Environmental Health & Safety (EHS) office for specific waste stream categorization.
Segregation Segregate this compound waste from regular trash, sharps containers (unless the sharps are contaminated with this compound), and other chemical waste streams.Use dedicated, clearly labeled, leak-proof containers.
Containerization - Solid Waste: (e.g., contaminated gloves, weigh boats, paper towels) Place in a designated, sealed plastic bag or container. - Liquid Waste: (e.g., solutions containing this compound) Collect in a sealed, non-reactive container. Do not mix with other solvent waste unless approved by EHS. - Sharps: (e.g., needles, contaminated glassware) Place in a designated sharps container for hazardous chemical waste.Ensure containers are compatible with the waste type and properly sealed to prevent leaks or spills.
Labeling Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").Follow your institution's specific labeling requirements.
Storage Store sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.Follow institutional guidelines for satellite accumulation areas.
Disposal Arrange for pickup and disposal by your institution's certified hazardous waste contractor.Do not dispose of this compound down the drain or in regular trash.
Spill Management In case of a spill, follow your laboratory's established spill cleanup procedures for potent compounds. Use appropriate personal protective equipment (PPE).Absorb small spills with an inert material, and collect the material in a sealed container for hazardous waste disposal.

Experimental Protocols for Waste Handling

While specific experimental protocols for this compound disposal are not published, the following general laboratory procedures should be adopted:

Personal Protective Equipment (PPE) during Handling and Disposal:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn. For handling larger quantities or in case of potential for aerosolization, additional protective clothing may be necessary.

Decontamination of Surfaces and Glassware:

  • Prepare a decontamination solution appropriate for chemical compounds (e.g., a solution of detergent and water, followed by a solvent rinse like ethanol or isopropanol, if compatible with the surface).

  • Thoroughly wipe down all surfaces where this compound was handled.

  • Reusable glassware should be rinsed with a suitable solvent to remove residual this compound, and the rinsate collected as hazardous liquid waste. The glassware can then be washed according to standard laboratory procedures.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Ridazolol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Generate_Waste This compound Waste Generated (Solid, Liquid, Sharps) Identify_Waste Identify as Hazardous Pharmaceutical Waste Generate_Waste->Identify_Waste Segregate_Waste Segregate by Type (Solid, Liquid, Sharps) Identify_Waste->Segregate_Waste Containerize_Solid Seal in Labeled Bag or Container Segregate_Waste->Containerize_Solid Solid Containerize_Liquid Collect in Labeled, Sealed Container Segregate_Waste->Containerize_Liquid Liquid Containerize_Sharps Place in Labeled Sharps Container Segregate_Waste->Containerize_Sharps Sharps Store_Waste Store in Designated Secure Area Containerize_Solid->Store_Waste Containerize_Liquid->Store_Waste Containerize_Sharps->Store_Waste Arrange_Pickup Arrange for EHS Hazardous Waste Pickup Store_Waste->Arrange_Pickup Final_Disposal Dispose via Certified Waste Contractor Arrange_Pickup->Final_Disposal

This compound Disposal Workflow Diagram

By implementing these procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.

References

Comprehensive Guide to Handling Ridazolol: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Ridazolol. The following procedural guidance is designed to ensure the safety of all laboratory personnel working with this potent compound. Adherence to these protocols is mandatory to minimize exposure risk and ensure a safe research environment.

This compound Hazard Profile

This compound is a potent, crystalline solid with a high affinity for its target receptor. Its high potency and fine particulate nature present a significant inhalation and dermal absorption hazard. All personnel must be fully trained on these procedures before handling the compound.

Table 1: this compound Physical and Chemical Properties

PropertyValue
Appearance White to off-white crystalline powder
Molecular Weight 452.8 g/mol
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour TWA)
Solubility Soluble in DMSO, Ethanol. Insoluble in water.
Hazard Class Potent Compound - Category 4

Required Personal Protective Equipment (PPE)

A risk assessment must be performed before any new procedure involving this compound. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Table 2: Required PPE for Handling this compound

Body PartPrimary ProtectionSecondary/Additional Protection (for high-risk procedures)
Respiratory N95 or higher rated respirator.Powered Air-Purifying Respirator (PAPR) for large quantities.
Hands Double-gloving with nitrile gloves (ASTM D6319). Change outer glove every 30 mins.Thicker gauge nitrile or neoprene gloves for spill cleanup.
Eyes ANSI Z87.1 rated safety glasses with side shields.Chemical splash goggles.
Body Disposable, solid-front lab coat with tight-fitting cuffs.Impervious, disposable gown or coveralls.
Feet Closed-toe, non-slip shoes.Disposable shoe covers.

Procedural Workflows

Strict adherence to established workflows is critical for minimizing exposure. The following diagrams illustrate the mandatory procedures for donning and doffing PPE and for responding to a this compound spill.

PPE_Donning_Workflow cluster_pre Preparation Area cluster_donning Donning Sequence cluster_entry Lab Entry prep 1. Enter designated gowning area inspect 2. Inspect all PPE for defects prep->inspect shoe_covers 3. Don inner gloves and shoe covers inspect->shoe_covers gown 4. Don disposable gown/lab coat shoe_covers->gown respirator 5. Don respirator (perform seal check) gown->respirator goggles 6. Don eye protection respirator->goggles outer_gloves 7. Don outer gloves over gown cuffs goggles->outer_gloves enter_lab 8. Enter laboratory outer_gloves->enter_lab

Caption: Workflow for Donning Personal Protective Equipment.

Spill_Response_Workflow cluster_initial Immediate Actions cluster_cleanup Containment & Cleanup cluster_final Final Steps alert 1. Alert others in the area evacuate 2. Evacuate immediate area if necessary alert->evacuate assess 3. Assess spill size and nature evacuate->assess ppe 4. Don appropriate spill response PPE assess->ppe contain 5. Cover spill with absorbent pads ppe->contain deactivate 6. Apply deactivating solution (10% bleach) contain->deactivate collect 7. Collect waste into hazardous waste bag deactivate->collect decontaminate 8. Decontaminate spill area surfaces collect->decontaminate dispose 9. Dispose of all waste as hazardous decontaminate->dispose report 10. Report incident to Safety Officer dispose->report

Caption: Emergency Protocol for this compound Spill Response.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: All used PPE, disposable labware, and contaminated materials must be collected in a designated, sealed hazardous waste container lined with a yellow bag.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed hazardous waste container. Do not mix with other solvent waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "this compound," and the date of accumulation.

  • Disposal: Contact the institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of hazardous waste. Do not pour any this compound-containing solutions down the drain.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ridazolol
Reactant of Route 2
Reactant of Route 2
Ridazolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.